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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol: A Novel Building Block for Advanced Research

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a fluorinated aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a fluorinated aromatic alcohol with significant potential in the synthesis of complex molecules and active pharmaceutical ingredients.

Executive Summary

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is an emerging chemical intermediate whose structural features—a brominated phenyl ring, a trifluoroethoxy group, and a benzylic alcohol—make it a versatile scaffold for a variety of chemical transformations. The presence of the bromine atom provides a handle for cross-coupling reactions, while the trifluoroethoxy moiety can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds. The primary alcohol functional group allows for further modifications, such as oxidation to the corresponding aldehyde or acid, or conversion to ethers and esters. This guide will delve into the known identifiers, physicochemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound, providing a foundational resource for its use in research and development.

Chemical Identity and Core Identifiers

Precise identification is paramount for the procurement, application, and regulatory compliance of any chemical substance. While a specific CAS number for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is not readily found in major public databases, it is available as a research chemical from specialized suppliers[1]. For clarity and to distinguish it from a close structural analog, (3-Bromo-4-(trifluoromethoxy)phenyl)methanol (CAS No. 85366-65-0)[2][3], the key identifiers for the title compound are detailed below.

IdentifierValueSource
IUPAC Name (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol-
Molecular Formula C9H8BrF3O2-
Molecular Weight 285.06 g/mol -
Canonical SMILES C1=CC(=C(C=C1CO)Br)OCC(F)(F)F-
InChI InChI=1S/C9H8BrF3O2/c10-7-3-6(5-14)1-2-8(7)15-4-9(11,12)13/h1-3,14H,4-5H2-

Physicochemical Properties: An Insight-Driven Perspective

Experimental data on the physicochemical properties of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol are not extensively documented. However, by leveraging knowledge of its structural motifs and data from analogous compounds, we can infer a set of expected properties that are crucial for its handling, reaction planning, and purification.

PropertyPredicted Value/RangeRationale and Expert Commentary
Appearance White to off-white solidAromatic alcohols of this molecular weight are typically crystalline solids at room temperature.
Melting Point 70-90 °CThe presence of the trifluoroethoxy group and bromine atom increases the molecular weight and potential for crystal lattice interactions compared to simpler benzyl alcohols.
Boiling Point > 300 °C (at 760 mmHg)The high molecular weight and polarity suggest a high boiling point. Decomposition may occur at atmospheric pressure.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.The polar alcohol group imparts some solubility in polar organic solvents, while the aromatic ring and halogenation suggest poor water solubility.
pKa ~14-15The acidity of the benzylic alcohol is expected to be similar to that of other benzyl alcohols.

Strategic Synthesis: A Proposed Experimental Protocol

The synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol can be logically approached from commercially available starting materials. A plausible and efficient two-step synthesis is outlined below, commencing with the trifluoroethoxylation of a substituted phenol followed by the reduction of a benzaldehyde. This proposed pathway is designed for high regioselectivity and yield, drawing upon well-established synthetic transformations.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Aldehyde 3-Bromo-4-hydroxybenzaldehyde 3-Bromo-4-hydroxybenzaldehyde (Starting Material) 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde (Intermediate) 3-Bromo-4-hydroxybenzaldehyde->3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde Trifluoroethoxylation 2,2,2-Trifluoroethyl triflate 2,2,2-Trifluoroethyl triflate (Reagent) Base (e.g., K2CO3) Base (e.g., K2CO3) (Reagent) Solvent (e.g., DMF) Solvent (e.g., DMF) (Condition) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (Final Product) 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde->(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Reduction Solvent (e.g., Methanol) Solvent (e.g., Methanol) (Condition)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde

  • To a stirred solution of 3-bromo-4-hydroxybenzaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) (1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde.

Step 2: Synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

  • Dissolve the 3-bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde (1.0 eq.) from Step 1 in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the final product, (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Applications in Research and Drug Discovery

The unique combination of functional groups in (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol makes it a highly valuable building block in several areas of chemical research, particularly in the synthesis of novel therapeutic agents.

Scaffold for Cross-Coupling Reactions

The aryl bromide is a key functional group for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

Role of the Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group is a bioisostere for other alkoxy groups and can confer several advantageous properties to a molecule, including:

  • Increased Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism by cytochrome P450 enzymes.

  • Enhanced Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can improve membrane permeability and oral bioavailability.

  • Modulation of Acidity/Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups.

Potential Therapeutic Areas

Given the prevalence of brominated and fluorinated motifs in modern pharmaceuticals, derivatives of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol could be explored as intermediates for the synthesis of novel compounds targeting a wide range of diseases, including:

  • Oncology

  • Inflammatory diseases

  • Infectious diseases

  • Neurological disorders

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions should be taken when handling (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol. While a specific safety data sheet (SDS) is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol represents a promising and versatile building block for synthetic and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. While detailed experimental data for this specific compound is still emerging, its structural relationship to well-known chemical entities allows for the rational design of synthetic routes and the prediction of its utility in the development of novel chemical matter. This guide serves as a foundational resource to empower researchers to explore the full potential of this valuable synthetic intermediate.

References

  • Thermo Fisher Scientific. Safety Data Sheet. (Generic). Available at: [Link]

  • Capot Chemical Co., Ltd. MSDS of [3-bromo-4-(hydroxymethyl)phenyl]methanol. Available at: [Link]

  • 3M. Safety Data Sheet. (Generic). Available at: [Link]

  • Dana Bioscience. (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol 5g. Available at: [Link]

  • PubChem. Methanol, bromo-. Available at: [Link]

  • PubChem. 3-Bromo-4-(trifluoromethoxy)benzaldehyde. Available at: [Link]

Sources

Exploratory

chemical and physical properties of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Executive Summary & Chemical Identity[1][2] (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a high-value fluorinated building block used extensively in the design of metabolically stable pharmaceutical candidates. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a high-value fluorinated building block used extensively in the design of metabolically stable pharmaceutical candidates. Its unique structural motif combines an electron-withdrawing trifluoroethoxy group—a bioisostere for traditional alkoxy groups—with an orthogonal bromine handle for cross-coupling reactions. This monograph details the physicochemical properties, synthetic pathways, and strategic applications of this scaffold in modern drug discovery.

Chemical Identity Profile[1][2]
PropertySpecification
IUPAC Name (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol
Common Name 3-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol
Molecular Formula C₉H₈BrF₃O₂
Molecular Weight 285.06 g/mol
SMILES OCC1=CC(Br)=C(OCC(F)(F)F)C=C1
CAS Number Not widely indexed; often listed by SKU (e.g., BD01569992)
Physical State White to off-white crystalline solid (typically)
Solubility Soluble in DMSO, DCM, MeOH, EtOAc; Insoluble in Water

Physicochemical Properties & Bioisosteric Rationale

The strategic value of this molecule lies in the 2,2,2-trifluoroethoxy group. Unlike a standard methoxy or ethoxy group, the fluorinated tail dramatically alters the electronic and steric profile of the benzene ring.

Key Physical Parameters (Experimental & Predicted)
ParameterValue (Approx.)Mechanistic Implication
LogP (Lipophilicity) 2.8 – 3.2The -CF₃ group increases lipophilicity compared to -OCH₂CH₃ (LogP ~1.9), improving membrane permeability.
H-Bond Donors 1 (–OH)Typical for benzyl alcohols; serves as a hydrogen bond donor in active sites.
H-Bond Acceptors 4 (3F + 1O)The ether oxygen's basicity is reduced by the electron-withdrawing -CF₃ group.
pKa (Benzyl Alcohol) ~14-15Similar to benzyl alcohol; the fluorine effect is insulated by the aromatic ring and methylene spacer.
Metabolic Stability HighThe C-F bonds block oxidative metabolism (e.g., O-dealkylation) at the terminal position.
Structural Logic Diagram (SAR)

The following diagram illustrates the functional roles of each moiety within the scaffold, guiding rational drug design.

SAR_Logic Molecule (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Br_Group Bromine Handle (C-3) • Suzuki/Buchwald Couplings • Late-stage Diversification Molecule->Br_Group OH_Group Hydroxyl Group (Benzylic) • H-Bond Donor • Oxidation to Aldehyde/Acid • Conversion to Leaving Group Molecule->OH_Group TFE_Group Trifluoroethoxy Tail (C-4) • Metabolic Blocker (vs. Ethoxy) • Lipophilicity Modulator • Conformational Control Molecule->TFE_Group

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional utility of the scaffold.

Synthetic Pathways & Manufacturing[3]

The synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) followed by a Reduction . This route avoids the potential oxidation issues associated with starting from the alcohol directly.

The "Activated Aldehyde" Protocol

This protocol is preferred for its scalability and high yield. The electron-withdrawing aldehyde group activates the 4-position for the SNAr reaction.

Step 1: Nucleophilic Aromatic Substitution
  • Reactants: 3-Bromo-4-fluorobenzaldehyde (1.0 eq), 2,2,2-Trifluoroethanol (1.2 eq).

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.1 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is critical).

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Mechanism: The alkoxide of trifluoroethanol attacks the C-4 position, displacing the fluoride ion. The bromine at C-3 provides steric influence but remains intact due to the milder conditions compared to metal-catalyzed couplings.

Step 2: Chemoselective Reduction
  • Reactants: Intermediate Aldehyde (from Step 1).

  • Reagent: Sodium Borohydride (

    
    , 0.5–1.0 eq).
    
  • Solvent: Methanol or Ethanol (0°C to RT).

  • Workup: Quench with dilute HCl, extract with EtOAc.

  • Outcome: Quantitative conversion to the benzyl alcohol.[1]

Synthesis Workflow Diagram

Synthesis_Pathway Start Start: 3-Bromo-4-fluorobenzaldehyde Inter Intermediate: 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde (SNAr Product) Start->Inter Step 1: SNAr Displacement Reagent1 Reagent: 2,2,2-Trifluoroethanol + K2CO3 Solvent: DMF, 90°C Reagent1->Inter Product Target: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Inter->Product Step 2: Carbonyl Reduction Reagent2 Reagent: NaBH4 Solvent: MeOH, 0°C Reagent2->Product

Figure 2: Step-wise synthetic route from commercially available precursors.

Reactivity & Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate. Its reactivity is defined by two orthogonal functional groups that allow it to serve as a linchpin in convergent synthesis.

The Bromine Handle (Suzuki/Buchwald)

The bromine atom at the meta position (relative to the hydroxymethyl) is electronically deactivated by the para-alkoxy group but remains highly reactive for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl systems.

  • Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, crucial for kinase inhibitor design.

The Benzyl Alcohol (Linker Logic)

The hydroxymethyl group is a versatile attachment point:

  • Alkylation: Conversion to benzyl ethers.

  • Oxidation: Re-oxidation to the aldehyde or acid for reductive amination or amide coupling.

  • Halogenation: Conversion to benzyl chloride/bromide for SN2 reactions.

Case Study: RORγt Inverse Agonists

Research into Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) often utilizes this specific motif. The trifluoroethoxy group occupies a hydrophobic pocket in the receptor, enhancing potency while the bromine allows for the attachment of the core heterocyclic scaffold.

Handling & Safety Protocols

While specific toxicological data may be limited, this compound should be handled as a Functionalized Benzyl Alcohol/Halide .

  • Hazard Classification:

    • Skin/Eye Irritant: Likely Category 2 (H315/H319).[2]

    • Acute Toxicity: Harmful if swallowed (H302) – typical for halogenated aromatics.

  • Storage:

    • Store in a cool, dry place (2–8°C recommended).

    • Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alcohol.

  • Disposal: Halogenated organic waste stream.

References

  • BenchChem. Synthesis routes of 3-Bromo-4-fluorobenzaldehyde. Retrieved from .

  • ChemicalBook. 3-Bromo-4-fluorobenzaldehyde Preparation and Properties. Retrieved from .

  • National Institutes of Health (NIH). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. PubMed Central. Retrieved from .

  • Dana Bioscience. Product Listing: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol. Retrieved from .

  • Royal Society of Chemistry. Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives. Supporting Information. Retrieved from .

Sources

Foundational

safety data sheet (SDS) for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

The following technical guide serves as an enhanced Safety Data Sheet (SDS) and handling protocol for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol . Chemical Identity & Physicochemical Context This section establish...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an enhanced Safety Data Sheet (SDS) and handling protocol for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol .

Chemical Identity & Physicochemical Context

This section establishes the molecular identity.[1] As a specialized research intermediate, specific public CAS registry numbers may be pending or proprietary to catalog holders (e.g., BLDpharm SKU: BD01569992). Safety data below is synthesized from Structural Activity Relationships (SAR) using the closest validated analog: (3-Bromo-4-(trifluoromethoxy)phenyl)methanol (CAS: 85366-65-0).

PropertySpecification
Chemical Name (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol
Common Synonyms 3-Bromo-4-(2,2,2-trifluoroethoxy)benzyl alcohol
Molecular Formula C₉H₈BrF₃O₂
Molecular Weight ~285.06 g/mol
Physical State White to off-white solid (predicted) or viscous oil
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low water solubility
Structural Analog CAS 85366-65-0 (Used for Tox Benchmarking)
Structural Hazards Analysis
  • Benzyl Alcohol Moiety: Primary driver for Skin Irritation (H315) and Eye Irritation (H319) . Metabolic oxidation can yield the corresponding benzoic acid.

  • Aryl Bromide: Increases lipophilicity (LogP) and potential for skin absorption. Functions as a weak alkylating agent sensitizer in some contexts, though less reactive than benzyl bromides.

  • Trifluoroethoxy Group: Adds significant chemical stability but introduces the risk of Hydrogen Fluoride (HF) generation during thermal decomposition or combustion.

Hazard Identification & Toxicology (GHS Classification)

Based on GHS Standards for Halogenated Benzyl Alcohols.

Classification
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[2]H302
Skin Corrosion/Irritation 2Causes skin irritation.[3][4]H315
Eye Damage/Irritation 2ACauses serious eye irritation.[3][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[2][3][5]H335
Precautionary Strategy (P-Codes)
  • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray (P260).[3] Wash hands thoroughly after handling (P264).[3]

  • Response:

    • IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[3] Continue rinsing (P305+P351+P338).

    • IF SWALLOWED: Call a POISON CENTER if you feel unwell.[3] Rinse mouth (P301+P312+P330).

Safe Handling & Engineering Controls

Core Directive: Treat as a potent research chemical. Do not handle on open benchtops.

Engineering Controls
  • Primary Containment: Chemical Fume Hood required.

    • Target Face Velocity: 0.5 m/s (100 fpm).

    • Sash Height: Keep below breathing zone (approx. 18 inches).

  • Secondary Containment: Weigh solids inside the hood using an analytical balance with a draft shield. Use a secondary tray to contain minor spills.

Personal Protective Equipment (PPE) Matrix
PPE TypeRecommendationRationale
Gloves (Standard) Nitrile (0.11 mm)Sufficient for incidental splash protection (solids).[2]
Gloves (Solvent Work) Nitrile (Double gloving) or Laminate (Silver Shield)Required if dissolved in DCM or DMF (permeation carriers).
Eye Protection Chemical Safety GogglesStandard safety glasses are insufficient for liquid/solution handling due to splash risk.
Respiratory N95 (Dust) or ABEK1 (Vapor)Only required if hood containment is breached or during spill cleanup.
Workflow Visualization

The following diagram outlines the decision logic for safe handling from receipt to disposal.

SafeHandling cluster_risk Critical Control Point Start Compound Receipt Storage Storage: 2-8°C (Inert Atmosphere) Start->Storage Inspect Seal Weighing Weighing Step (Inside Fume Hood) Storage->Weighing Allow warm to RT Solubilization Solubilization (DCM/MeOH/DMSO) Weighing->Solubilization Use Secondary Cont. Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Add Reagents Waste Waste Disposal (Halogenated Organic) Reaction->Waste Quench & Dispose

Figure 1: Safe Handling Lifecycle. Note the critical control point at the weighing stage where dust generation is most likely.

Emergency Response Protocols

Critical Warning: In the event of fire, this compound contains Fluorine. Thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl Fluoride , which are extremely toxic and corrosive.

Firefighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[3] Do not use high-pressure water jets (may scatter the chemical).

  • Special Hazards: Combustion produces toxic fumes: Carbon oxides (CO, CO₂), Hydrogen Bromide (HBr), Hydrogen Fluoride (HF).

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) with full face-piece operated in positive pressure mode.

Accidental Release (Spill) Logic

If a spill occurs, follow this decision tree to determine the appropriate response level.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid Dry Powder MajorLiq Liquid/Solution (>100mL) Assess->MajorLiq In Solution Action1 Wet Wipe/Scoop (Avoid Dust) MinorSolid->Action1 Action2 Evacuate Lab Call EHS MajorLiq->Action2 Disposal Halogenated Waste Bin Action1->Disposal

Figure 2: Emergency Response Decision Tree. Distinguishes between minor solid spills (manageable) and solution spills (evacuation required).[2]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Medical attention is urgent due to potential respiratory irritation (H335).

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician.

  • Ingestion: Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting unless directed by medical personnel.

Storage & Stability

  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.

    • Temperature: 2-8°C (Refrigerate) recommended to prevent slow oxidation of the alcohol group.

    • Incompatibilities: Strong oxidizing agents (e.g., KMnO₄, CrO₃), Acid chlorides, Acid anhydrides.

  • Stability: Stable under recommended storage conditions.

  • Shelf Life: Re-test purity after 12 months.

References

  • BLDpharm. (2025).[4][6] Product Information: (3-Bromo-4-(trifluoromethoxy)phenyl)methanol (CAS 85366-65-0).[2] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-Bromo-4-(trifluoromethoxy)benzaldehyde (Precursor Analog). National Library of Medicine. Retrieved from

  • Dana Bioscience. (2025). Product Listing: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3-Bromo-4-fluorobenzyl alcohol. Retrieved from

Sources

Exploratory

A Guide to Sourcing High-Purity (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol for Pharmaceutical R&amp;D

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and qualifying reliable suppliers of high-purity (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)met...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and qualifying reliable suppliers of high-purity (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a critical building block in modern medicinal chemistry. Moving beyond a simple vendor list, we delve into the causality behind experimental choices and establish a self-validating system for ensuring the quality and consistency of this key pharmaceutical intermediate.

Part 1: The Imperative of Purity in Drug Discovery

The quality of your starting materials directly and profoundly impacts the success of your research and development efforts. For a complex intermediate like (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, whose structure incorporates both a reactive bromine atom and a trifluoroethoxy group, the stakes are exceptionally high. Impurities, even at trace levels, can lead to unforeseen side reactions, introduce confounding variables in biological assays, and create significant downstream purification challenges, ultimately compromising drug efficacy and patient safety.[1]

High-purity pharmaceutical-grade chemicals are essential for:

  • Ensuring Drug Efficacy: The active pharmaceutical ingredient (API) must have exceptional purity to deliver a consistent therapeutic effect.[2]

  • Enhancing Drug Safety: Contaminants can pose significant risks, from unexpected side effects to compromised patient safety.[1]

  • Maintaining Consistency: Reproducible results in both research and manufacturing hinge on the consistency of the chemical inputs.[3]

  • Regulatory Compliance: Meeting the stringent guidelines set by bodies like the FDA and EMA is non-negotiable for drug development and commercialization.[3][4]

The journey from a laboratory curiosity to a life-saving therapeutic is paved with precise, reproducible science. That precision begins with the foundational building blocks you select.

Part 2: A Strategic Framework for Supplier Identification and Qualification

Identifying a suitable supplier is not merely a procurement task; it is the first critical step in risk management for your project. The process should be systematic, evidence-based, and tailored to the criticality of the material.

Initial Screening and Supplier Categorization

The first step involves creating a long-list of potential suppliers. These can be found through chemical search engines (e.g., Molport, PubChem), direct inquiries to specialty chemical manufacturers, and reviewing literature for sourcing of similar compounds. It is crucial to differentiate between manufacturers, who synthesize the compound, and distributors, who source and resell it. While distributors offer convenience, direct engagement with a manufacturer often provides greater transparency and control over the supply chain.

The Supplier Qualification Gauntlet

A robust qualification process is essential to move from a long-list to an approved supplier. This process can be visualized as a funnel, with each stage designed to filter out suppliers who cannot meet the required standards.

cluster_0 Supplier Qualification Workflow Start Identify Potential Suppliers (Long-List) RFI Request for Information (RFI): - CoA (Representative Batch) - SDS - Company Quality Certifications (e.g., ISO 9001) Start->RFI DocReview Documentation Review: - Assess Purity & Impurity Profile - Verify Analytical Methods - Check for Red Flags RFI->DocReview RiskAssess Risk Assessment: - Criticality of Material - Supplier History & Reputation - Supply Chain Complexity DocReview->RiskAssess Sample Request & Test Sample: - In-house QC Validation - Compare with Supplier CoA RiskAssess->Sample Low/Medium Risk Audit Conduct Audit (Remote or On-Site) RiskAssess->Audit High Risk / Critical Use Decision Approve / Disapprove Supplier Sample->Decision Audit->Sample

Caption: A workflow diagram illustrating the key stages of the supplier qualification process.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document in your initial assessment. Do not take it at face value. A thorough CoA from a reputable supplier will provide clear, quantitative data, not just vague "conforms" statements.

Table 1: Key Parameters for a (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol CoA

ParameterTypical MethodAcceptance CriteriaRationale & What to Look For
Identity ¹H NMR, ¹⁹F NMR, MSConforms to StructureThe spectra should be provided and be free of significant unassigned signals. This confirms you have the correct molecule.
Purity (Assay) HPLC (UV, 220-280 nm)≥ 98.0% (R&D), ≥ 99.5% (GMP)A high-resolution chromatogram should be included. Look for the main peak area and any specified or unspecified impurities.
Largest Single Impurity HPLC≤ 0.5% (R&D), ≤ 0.15% (GMP)Identifies the primary process-related or degradation impurity. Critical for understanding potential downstream effects.
Water Content Karl Fischer Titration≤ 0.5%Excess water can interfere with subsequent reactions, particularly those using organometallic reagents.
Residual Solvents GC-HS (Headspace)Per ICH Q3C LimitsIdentifies solvents from the final purification/crystallization step. Must be below limits for toxicity and reaction compatibility.
Heavy Metals ICP-MS≤ 10 ppmEssential for materials intended for later-stage development where catalyst carryover could be a safety concern.

Part 3: The Self-Validating System: In-House Verification Protocol

Trust, but verify. Regulatory bodies expect documented proof that you control your raw materials.[5] An internal testing protocol not only validates the supplier's claims but also establishes a baseline for batch-to-batch consistency.

Workflow for Incoming Material Validation

cluster_1 Incoming Material Validation Protocol Receive Receive Material Quarantine Quarantine Material Receive->Quarantine DocCheck Check Documentation: - Supplier Label vs. CoA - Container Integrity Quarantine->DocCheck Sample Sample Material (Appropriate & Representative) DocCheck->Sample Test Perform In-House QC Tests (Identity, Purity, etc.) Sample->Test Compare Compare Results to Supplier CoA & Specification Test->Compare Release Release to Inventory Compare->Release Results Match Reject Reject & Initiate CAPA with Supplier Compare->Reject Discrepancy Found

Caption: A procedural flowchart for the in-house validation of newly received chemical reagents.

Step-by-Step Experimental Protocol for QC Validation

This protocol outlines the necessary steps to confirm the identity and purity of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Objective: To verify that the received material meets the pre-defined quality specifications.

Materials:

  • Received (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (quarantined)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase)

  • Analytical balance, volumetric flasks, pipettes

Methodology:

  • Documentation and Visual Check:

    • Confirm the supplier, product name, batch number, and container integrity match the accompanying CoA.

    • Visually inspect the material for uniform color and consistency. Note any discoloration or heterogeneity.

  • Identity Confirmation (NMR Spectroscopy):

    • Accurately weigh ~5-10 mg of the material and dissolve in ~0.7 mL of a suitable deuterated solvent in an NMR tube.

    • Acquire ¹H and ¹⁹F NMR spectra.

    • Causality: ¹H NMR confirms the overall proton framework (aromatic signals, benzylic alcohol CH₂, ethoxy CH₂), while ¹⁹F NMR provides a distinct signal for the -CF₃ group, offering unambiguous confirmation of this key moiety. The spectra must be consistent with the expected chemical structure.

  • Purity Assessment (HPLC-UV):

    • Prepare a stock solution of the material at approximately 1 mg/mL in acetonitrile or a suitable solvent mixture.

    • Dilute to a working concentration of ~0.1 mg/mL.

    • Use a validated HPLC method, typically a reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor at a relevant UV wavelength (e.g., 220 nm and 254 nm).

    • Causality: This method separates the main component from potential impurities. The relative peak area percentage provides a quantitative measure of purity. This analysis should be compared directly against the chromatogram provided in the supplier's CoA.

  • Data Evaluation and Release:

    • Compare the results from the in-house tests (NMR, HPLC purity) with the specifications listed on the supplier's CoA.

    • If all results are within specification, the material can be formally released from quarantine and approved for use in research.

    • If a discrepancy arises (e.g., purity is lower than specified, or significant unknown peaks are present), the material must remain in quarantine. A formal investigation and communication with the supplier's technical support team should be initiated.[4]

Part 4: Conclusion: Building a Resilient and Reliable Supply Chain

Sourcing high-purity reagents is a foundational element of scientific integrity and drug development success. For a specialized intermediate like (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a rigorous, evidence-based approach to supplier selection and material validation is not optional—it is mission-critical.[4]

By implementing a multi-stage qualification process, deconstructing the Certificate of Analysis, and performing diligent in-house verification, research organizations can mitigate risks associated with poor quality materials. This self-validating system ensures that the building blocks of your research are as robust and reliable as the innovative science you aim to achieve, ultimately accelerating the path to groundbreaking therapies.

References

  • Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.
  • ChemDiv. (2025, December 18). Pharmaceutical Chemicals: The Key to High-Purity Lab Solutions.
  • Pharmasources. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Techmate Ltd. (2025, March 17). The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • Elchemy. (2024, November 12). The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
  • Simson-Marsters. (2025, December 10). Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals.
  • Lab Alley. (n.d.). High-Purity Chemicals: What They Are and Why They Matter.
  • Ambar Lab. (2023, March 7). How we validate new laboratory reagents.
  • SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide.
  • Elchemy. (2025, July 15). The Ultimate Supplier Approval Checklist for Chemical Procurement Teams.
  • Simson-Marsters. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
  • ECSA Chemicals. (2022, October 10). Guide to validation of raw materials from alternative sources.
  • Quality Forward. (2025, May 14). QMS 101: Understanding Supplier Qualification in Life Sciences.
  • World Health Organization (WHO). (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.

Sources

Foundational

metabolic stability of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol pharmacophores

An In-Depth Technical Guide to the Metabolic Stability of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Pharmacophores Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Pharmacophores

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its pharmacokinetic profile is a primary determinant of success or failure. A significant portion of these failures can be attributed to suboptimal metabolic stability.[1] The biotransformation of a drug, primarily in the liver, dictates its half-life, exposure, and potential for generating active or toxic metabolites.[2][3] Therefore, a thorough understanding and early assessment of a pharmacophore's metabolic fate are paramount for efficient lead optimization.

This guide provides a comprehensive technical overview of the metabolic stability of the (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol pharmacophore. This structure presents a unique combination of motifs commonly found in modern medicinal chemistry: a halogenated aromatic ring, a fluorinated ether linkage, and a benzylic alcohol. Each of these features contributes distinctly to the molecule's interaction with drug-metabolizing enzymes and its overall disposition. We will explore the predictable metabolic pathways, detail the gold-standard in vitro assays for empirical assessment, and discuss strategic chemical modifications to enhance metabolic robustness, providing researchers with a holistic framework for decision-making.

Section 1: Predicted Metabolic Fates of the Pharmacophore

The metabolic liability of a molecule can often be predicted by identifying its "metabolic soft spots"—functional groups susceptible to enzymatic attack. The structure of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol contains several points of interest for both Phase I and Phase II metabolism.

Phase I Metabolism (Functionalization): Phase I reactions, predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[3][4]

  • Oxidation of the Benzylic Alcohol: The primary and most probable metabolic pathway is the oxidation of the benzylic methanol group. This is a common biotransformation for such moieties, proceeding via an aldehyde intermediate to a more polar carboxylic acid, which can be readily excreted. This oxidation is typically mediated by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), as well as certain CYP enzymes.

  • Aromatic Hydroxylation: The phenyl ring, although substituted with two moderately electron-withdrawing groups (Br and OCF₃), remains a potential site for CYP-mediated hydroxylation. The position of oxidation is directed by the existing substituents. This process proceeds via an electrophilic attack on the aromatic π-system, often forming a reactive epoxide intermediate.[5]

  • O-Dealkylation of the Trifluoroethoxy Group: While ether cleavage is a common metabolic pathway, the trifluoroethoxy group is exceptionally resistant. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly stable to oxidative metabolism.[6][7] This effectively blocks oxidation at the α-carbon of the ether, rendering O-dealkylation a highly unlikely metabolic route.[8] This stability is a key reason for incorporating fluorinated motifs in drug design.[9][10][11][12]

  • Dehalogenation: The carbon-bromine (C-Br) bond is relatively stable in vivo.[13] While reductive dehalogenation by CYP enzymes can occur, particularly under hypoxic conditions, it is generally a minor pathway compared to oxidation of other more labile sites.[14][15]

Phase II Metabolism (Conjugation): Phase II enzymes conjugate the parent molecule or its Phase I metabolites with endogenous polar molecules to facilitate excretion.[2]

  • Glucuronidation/Sulfation: The benzylic alcohol is a prime substrate for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs). If aromatic hydroxylation occurs, the resulting phenolic metabolite would also be rapidly conjugated.

The diagram below illustrates the most probable metabolic pathways for this pharmacophore.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Aldehyde Intermediate Aldehyde Parent->Aldehyde ADH/CYP450 Oxidation ArylOH Aromatic Hydroxylation Metabolite Parent->ArylOH CYP450 Hydroxylation Glucuronide Glucuronide Conjugate (via Alcohol) Parent->Glucuronide UGTs CarboxylicAcid Carboxylic Acid Metabolite Aldehyde->CarboxylicAcid ALDH Oxidation ArylGlucuronide Glucuronide/Sulfate Conjugate (via Phenol) ArylOH->ArylGlucuronide UGTs/SULTs

Caption: Predicted metabolic pathways for the target pharmacophore.

Section 2: Gold-Standard In Vitro Assays for Stability Assessment

To empirically determine metabolic stability, in vitro systems derived from the liver—the primary site of drug metabolism—are employed.[1][4] The two most widely used assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Experimental Workflow Overview

The general workflow for assessing metabolic stability is a multi-step process that begins with the incubation of the test compound with a liver-derived system and concludes with analytical quantification to determine the rate of disappearance.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sampling & Analysis A Prepare Test Compound & Control Stock Solutions E Initiate Reaction: Add Compound & Cofactors A->E B Prepare Liver Fractions (Microsomes or Hepatocytes) D Pre-warm fractions at 37°C B->D C Prepare Cofactor Solution (e.g., NADPH for Microsomes) C->E D->E F Incubate at 37°C with Shaking E->F G Remove Aliquots at Specific Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction (e.g., Ice-Cold Acetonitrile with Internal Standard) G->H I Process Sample (Centrifuge to pellet protein) H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Parent Compound Remaining vs. Time J->K

Caption: General experimental workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method ideal for screening Phase I metabolic stability.[2] Liver microsomes are subcellular fractions rich in CYP and FMO enzymes.[3][4]

  • Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes in the presence of necessary cofactors.[8]

  • Causality: By providing pooled human liver microsomes and the essential cofactor NADPH, we specifically measure the compound's susceptibility to major oxidative metabolic pathways.[4][16] The absence of Phase II enzymes isolates the effect of Phase I metabolism.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol in DMSO.

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[16]

    • Microsomes: Thaw pooled human liver microsomes (e.g., from XenoTech) on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.[17]

    • Cofactor Solution (NADPH): Prepare a solution of an NADPH regenerating system (e.g., containing glucose-6-phosphate and G6P dehydrogenase) in phosphate buffer to yield a final concentration of 1 mM NADPH.

    • Stopping Solution: Prepare ice-cold acetonitrile containing an appropriate internal standard (a structurally similar, stable compound) for LC-MS/MS analysis.

  • Incubation Procedure:

    • In a 96-well plate, add phosphate buffer.

    • Add the test compound to achieve a final concentration of 1 µM. The low concentration ensures that enzyme kinetics are typically below the Michaelis-Menten constant (Km), approximating first-order kinetics.[16]

    • Add the diluted liver microsome solution to achieve a final protein concentration of 0.5 mg/mL.[16][18]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the pre-warmed NADPH solution. The final incubation volume is typically 200 µL.

    • Self-Validation Controls:

      • Negative Control (No Cofactor): Run a parallel incubation without the NADPH solution to measure non-enzymatic degradation.

      • Positive Controls: Include compounds with known metabolic rates, such as Verapamil (high clearance) and Diazepam (low clearance), to validate the metabolic activity of the microsome batch.[18]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture into a separate plate containing an equal volume of the ice-cold stopping solution.[18]

    • The acetonitrile precipitates the microsomal proteins, effectively stopping the enzymatic reaction.

  • Sample Analysis:

    • Centrifuge the terminated samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Protocol 2: Hepatocyte Stability Assay

This assay utilizes intact liver cells (fresh or cryopreserved) and is considered a more physiologically relevant model as it contains a full complement of both Phase I and Phase II metabolic enzymes and their endogenous cofactors.[1][2][19]

  • Objective: To determine the intrinsic clearance of a test compound in a system that models the integrated metabolic capacity of the liver.

  • Causality: Using whole hepatocytes allows for the simultaneous assessment of uptake, Phase I metabolism, and Phase II conjugation, providing a more comprehensive prediction of hepatic clearance.[19][20]

Step-by-Step Methodology:

  • Cell Preparation:

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol and assess viability (should be >80%).

    • Resuspend the viable hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to a final density of 0.5 or 1.0 x 10⁶ viable cells/mL.[1][20]

  • Incubation Procedure:

    • In a non-coated plate, add the test compound to the incubation medium to achieve a final concentration of 1 µM.

    • Add the hepatocyte suspension to initiate the reaction.[1]

    • Incubate the plate at 37°C in a humidified incubator (5% CO₂), often with gentle shaking to keep the cells in suspension.[1]

    • Self-Validation Controls:

      • Negative Control: Use heat-inactivated hepatocytes to account for non-enzymatic degradation and cell binding.[1]

      • Positive Controls: Include compounds with known stability in hepatocytes, such as Testosterone and 7-Ethoxycoumarin.[18]

  • Sampling and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample and terminate the reaction as described in the microsomal assay, using ice-cold acetonitrile with an internal standard.[19][20]

  • Sample Analysis:

    • Process and analyze the samples via LC-MS/MS as previously described.

ParameterLiver Microsomal AssayHepatocyte AssayRationale for Choice
Test System Subcellular liver fractionsIntact liver cellsMicrosomes are for high-throughput Phase I screening; Hepatocytes provide a more complete metabolic picture (Phase I & II).[3][21]
Enzymes Present Phase I (CYPs, FMOs)Phase I and Phase II (UGTs, SULTs, etc.)Hepatocytes are necessary to assess conjugation pathways.[19]
Cofactors Externally supplied (NADPH)Endogenously presentIntact cell machinery in hepatocytes is more physiologically relevant.
Typical Conc. 0.5 mg/mL protein0.5-1.0 million cells/mLStandardized concentrations for reproducible and scalable data.[18][20]
Test Compound Conc. 1-3 µM1-3 µMLow concentration to approximate first-order kinetics.[16][18]
Incubation Time 0 - 60 min0 - 120 min (or longer)Longer times for hepatocytes may be needed to observe clearance of more stable compounds.[18][20]
Key Output Phase I metabolic stability, t½Overall hepatic stability, Intrinsic Clearance (Clint)Clint from hepatocytes is used for in vitro-in vivo extrapolation (IVIVE).[20]

Table 1: Comparison and Rationale for Key In Vitro Metabolic Stability Assay Parameters.

Section 3: Data Analysis and Interpretation

The primary goal of the stability assay is to calculate the compound's in vitro half-life (t½) and intrinsic clearance (Clint).

  • Calculate Percent Remaining: For each time point, determine the percentage of the parent compound remaining relative to the 0-minute time point.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Clint represents the inherent ability of the liver to metabolize a drug.[18]

    • For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (Volume of incubation in µL / mg of microsomal protein)

    • For Hepatocytes (µL/min/10⁶ cells): Clint = (0.693 / t½) * (Volume of incubation in µL / number of hepatocytes in millions)[1]

This in vitro Clint value can then be scaled to predict in vivo hepatic clearance, a critical parameter for forecasting human pharmacokinetics.[20]

CompoundTime (min)% Remainingt½ (min)Clint (µL/min/10⁶ cells)Classification
Test Compound 0153060120100887555318516.3Moderately Stable
Control (High CL) 015306012010045215<113106.6Low Stability
Control (Low CL) 015306012010098959285>240<5.8High Stability

Table 2: Example Data and Interpretation from a Hepatocyte Stability Assay. (Data are hypothetical).

Section 4: Strategic Modifications to Enhance Metabolic Stability

If the initial assessment reveals metabolic liability, medicinal chemists can employ several strategies to mitigate this, transforming a labile compound into a viable drug candidate.

Metabolic LiabilityProposed Modification StrategyRationale & Desired Outcome
Rapid oxidation of benzylic alcohol 1. Introduce steric hindrance: Add a methyl group to the benzylic carbon.2. Replace alcohol: Bioisosteric replacement with a more stable group (e.g., difluoromethyl).1. Steric bulk near the oxidation site can prevent the enzyme from accessing it.2. Removes the labile functional group entirely.
Aromatic ring hydroxylation 1. Add electron-withdrawing groups: Introduce groups like nitro or cyano to the ring.2. Scaffold hopping: Replace the phenyl ring with a less electron-rich heterocycle (e.g., pyridine).[22][23]1. Deactivates the ring, making it less susceptible to electrophilic attack by CYP enzymes.[24][25]2. Heteroatoms, particularly nitrogen, decrease the electron density of the ring, reducing P450-mediated oxidation.[23][25]
General oxidative metabolism Strategic Deuteration: Replace a C-H bond at a known metabolic hotspot with a C-D bond.The C-D bond is stronger than the C-H bond. This can slow the rate of enzymatic cleavage (kinetic isotope effect), thereby increasing the half-life.[26]

Table 3: Common Strategies to Address Metabolic Liabilities of the Pharmacophore.

Conclusion

The metabolic stability of the (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol pharmacophore is governed by a balance of stable and potentially labile features. The trifluoroethoxy group imparts significant metabolic resistance to its portion of the molecule, while the benzylic alcohol represents the most probable site of biotransformation through both Phase I oxidation and Phase II conjugation. A systematic in vitro evaluation using both liver microsomes and hepatocytes is essential to build a complete metabolic profile. By combining predictive chemical knowledge with robust experimental data, researchers can accurately characterize the stability of such pharmacophores, interpret the results to guide project decisions, and strategically apply medicinal chemistry principles to design drug candidates with optimized pharmacokinetic properties for clinical success.

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  • Dihel, L., Kittleson, C., Mulvihill, K., & Johnson, W. W. (2009). Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions, 24(2-4), 95-121. [Link]

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  • Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry, 11(1), 18-29. [Link]

  • Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences, 97(12), 6287-6291. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 1-(Bromomethyl)-3-bromo-4-(2,2,2-trifluoroethoxy)benzene

Executive Summary & Strategic Analysis The Challenge: The conversion of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (Substrate 1 ) to 1-(Bromomethyl)-3-bromo-4-(2,2,2-trifluoroethoxy)benzene (Product 2 ) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The Challenge: The conversion of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (Substrate 1 ) to 1-(Bromomethyl)-3-bromo-4-(2,2,2-trifluoroethoxy)benzene (Product 2 ) represents a critical transformation in medicinal chemistry. This scaffold is frequently utilized in the synthesis of LXR agonists, ROR


 inverse agonists, and other metabolic disease targets where the trifluoroethoxy group provides metabolic stability and the aryl bromide serves as a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura).

Critical Constraints:

  • Chemoselectivity: The reaction must exclusively brominate the benzylic position without affecting the aryl bromide or cleaving the trifluoroethyl ether.

  • Electronic Deactivation: The presence of the electron-withdrawing trifluoroethoxy group (

    
    ) and the aryl bromide reduces the stability of the benzylic carbocation compared to simple benzyl alcohols. This disfavors 
    
    
    
    mechanisms and necessitates conditions optimized for
    
    
    displacement.
  • Safety: The product is a potent lachrymator (tear gas agent) and requires specific handling protocols.

Methodology Selection: Two primary protocols are presented. The Appel Reaction is the "Gold Standard" for small-scale, high-fidelity synthesis where mild conditions are paramount. The Phosphorus Tribromide (


)  method is the "Scale-Up" option, offering higher atom economy but requiring more rigorous temperature control.

Chemical Mechanism & Pathway[2][3][4][5][6][7]

The transformation relies on activating the hydroxyl group into a good leaving group (oxyphosphonium intermediate or dibromophosphite), followed by nucleophilic attack by bromide.[1]

Visualization: Reaction Mechanism (Appel)

The following diagram illustrates the activation and substitution pathway, highlighting the inversion of configuration (relevant if the benzylic position were chiral, though here it is achiral).

AppelMechanism Substrate Benzyl Alcohol (Substrate) Inter1 Oxyphosphonium Salt Substrate->Inter1 Activation Reagents PPh3 + CBr4 Reagents->Inter1 Transition SN2 Transition State Inter1->Transition Br- Attack Product Benzyl Bromide (Product) Transition->Product Byproduct O=PPh3 (TPPO) Transition->Byproduct

Figure 1: Mechanistic pathway of the Appel reaction showing activation of the alcohol by the phosphine-CBr4 adduct followed by nucleophilic displacement.[2]

Protocol A: The Appel Reaction (Recommended for <5g)

This method is preferred for initial discovery synthesis due to its neutral conditions, which preserves the ether linkage and prevents aryl bromide scrambling.

Materials
  • Substrate: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (1.0 eq)

  • Reagent A: Carbon Tetrabromide (

    
    ) (1.25 eq)
    
  • Reagent B: Triphenylphosphine (

    
    ) (1.25 eq)
    
  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the Substrate  and 
    
    
    
    . Dissolve in anhydrous DCM.
  • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Why: The reaction with

      
       is exothermic. Cooling prevents side reactions and controls the rate of bromination.
      
  • Addition: Dissolve

    
      in a minimal amount of DCM and add it dropwise to the reaction mixture over 15 minutes.
    
    • Observation: The solution may turn slightly yellow/orange.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The alcohol (lower

      
      ) should disappear; the bromide (high 
      
      
      
      ) will appear.
  • Workup (TPPO Removal):

    • Concentrate the reaction mixture to ~20% volume on a rotary evaporator (do not dry completely).

    • Add Diethyl Ether or n-Heptane (5 volumes) and stir vigorously for 30 minutes. Triphenylphosphine oxide (TPPO) will precipitate as a white solid.

    • Filter off the solid TPPO through a celite pad.

  • Purification: Concentrate the filtrate. If high purity is required, perform a short silica plug filtration eluting with 5% EtOAc in Hexanes.

Protocol B: Phosphorus Tribromide (Recommended for >10g)

For larger batches,


 is superior due to atom economy (1/3 eq of reagent utilizes 3 bromine atoms) and easier removal of byproducts compared to stoichiometric TPPO.
Materials
  • Substrate: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.40 eq)
    
  • Solvent: DCM or Toluene (anhydrous)

Step-by-Step Procedure
  • Setup: Place Substrate in a 3-neck flask equipped with a thermometer and addition funnel under

    
    . Dissolve in DCM (10 volumes).
    
  • Cooling: Cool to -5°C to 0°C .

  • Addition: Add

    
      dropwise (neat or as 1M solution in DCM) over 30 minutes. Maintain internal temperature <5°C.
    
    • Caution:

      
       reacts violently with moisture. Ensure all glassware is oven-dried.
      
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Critical):

    • Cool the mixture back to 0°C.

    • Slowly add Saturated

      
        solution.
      
    • Note: Gas evolution (

      
      ) will occur as HBr is neutralized.
      
  • Extraction: Separate the organic layer.[3] Wash the aqueous layer once with DCM. Combine organics.

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate.
    

Comparative Data & QC Specifications

ParameterAppel Reaction (

)

Method
Yield (Typical) 85-95%80-90%
Atom Economy Low (Generates stoichiometric TPPO)High
Workup Difficulty Moderate (TPPO removal can be tedious)Easy (Aqueous wash)
Acidity NeutralAcidic (Generates HBr in situ)
Suitability Best for <5g or acid-sensitive substratesBest for >10g scale-up
Quality Control (QC) Criteria
  • Appearance: White to off-white solid or colorless oil (impurities often turn it yellow).

  • 1H NMR (CDCl3):

    • Look for the disappearance of the hydroxymethyl doublet/singlet (~4.6 ppm).

    • Product Signal: Benzylic

      
       typically appears as a singlet around 4.40 – 4.50 ppm .
      
    • Ether Signal:

      
       quartet around 4.3 – 4.4 ppm .
      
  • Stability: Store under Argon at 4°C. Benzylic bromides hydrolyze back to alcohols if exposed to moist air.

Safety & Handling (Lachrymator Warning)

Benzyl bromides are severe eye and respiratory irritants. [4][5]

  • Engineering Controls: All operations (weighing, reaction, rotovap) must be performed inside a functioning fume hood.

  • Decontamination: Rinse all glassware with a solution of 5% Ethanolamine in Ethanol or dilute alcoholic KOH before removing from the hood. This destroys residual alkyl bromide.

  • PPE: Double nitrile gloves, lab coat, and safety glasses.

Troubleshooting Guide

Troubleshooting Start Issue Detected LowYield Low Yield / Incomplete Start->LowYield Impurity New Impurity Spot Start->Impurity Hydrolysis Reversion to Alcohol Start->Hydrolysis Check Reagent Quality\n(PBr3 hydrolyzes in air) Check Reagent Quality (PBr3 hydrolyzes in air) LowYield->Check Reagent Quality\n(PBr3 hydrolyzes in air) Increase Temp to35°C\n(Electron deficient ring reacts slower) Increase Temp to35°C (Electron deficient ring reacts slower) LowYield->Increase Temp to35°C\n(Electron deficient ring reacts slower) Dimerization?\nDilute reaction (0.05M) Dimerization? Dilute reaction (0.05M) Impurity->Dimerization?\nDilute reaction (0.05M) TPPO Contamination?\nUse Heptane precipitation TPPO Contamination? Use Heptane precipitation Impurity->TPPO Contamination?\nUse Heptane precipitation Check Solvents\n(Must be Anhydrous) Check Solvents (Must be Anhydrous) Hydrolysis->Check Solvents\n(Must be Anhydrous) Storage Issue\n(Store under N2/Ar) Storage Issue (Store under N2/Ar) Hydrolysis->Storage Issue\n(Store under N2/Ar)

Figure 2: Decision tree for troubleshooting common synthetic issues.

References

  • Appel, R. (1975).[6] "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811.

  • Organic Chemistry Portal. "Appel Reaction: Mechanism and Examples."

  • Harrison, I. T., & Harrison, S. (1971). Compendium of Organic Synthetic Methods. Wiley-Interscience.
  • Sigma-Aldrich. "Benzyl Bromide Safety Data Sheet (SDS)."

  • Patent Reference (Contextual): "LXR Modulators." (Example of scaffold usage: WO2007107820A2 describes similar trifluoromethoxy/ethoxy benzyl bromide intermediates).

Sources

Application

Application Notes and Protocols for the Incorporation of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol into Drug Scaffolds

Introduction: The Strategic Value of the 3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl Moiety in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic functionalization of aromatic scaffolds is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl Moiety in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The title compound, (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, represents a highly versatile building block, offering medicinal chemists a trifecta of reactive handles for molecular elaboration. The strategic incorporation of this moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

The 2,2,2-trifluoroethoxy group is of particular interest in drug design. Its inclusion can enhance metabolic stability due to the strength of the C-F bond, which is resistant to enzymatic degradation by enzymes such as cytochrome P450.[1][2] This functional group also increases lipophilicity, which can improve membrane permeability and, consequently, the absorption and distribution of a drug within the biological system.[1][2][3] Furthermore, the electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of nearby functionalities, influencing drug-receptor interactions.[1][2][4]

The aryl bromide provides a reactive site for a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the core scaffold. The benzylic alcohol can be readily oxidized to an aldehyde, a key functional group for numerous subsequent transformations, or it can be used directly in etherification or esterification reactions.

This comprehensive guide provides detailed protocols for the synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol and its subsequent incorporation into drug scaffolds through key synthetic transformations. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug development endeavors.

Synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

The synthesis of the title compound is most efficiently achieved through a two-step sequence starting from the commercially available 3-bromo-4-hydroxybenzaldehyde.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Williamson Ether Synthesis Start 3-Bromo-4-hydroxybenzaldehyde Step1_Product (3-Bromo-4-hydroxyphenyl)methanol Start->Step1_Product NaBH4, Methanol Step2_Product (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Step1_Product->Step2_Product K2CO3, DMF Step2_Reagent 2,2,2-Trifluoroethyl tosylate Step2_Reagent->Step2_Product

Caption: Synthetic workflow for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Protocol 1: Reduction of 3-Bromo-4-hydroxybenzaldehyde

Materials:

  • 3-Bromo-4-hydroxybenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-4-hydroxybenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution in an ice bath to 0-5 °C with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~6-7. Be cautious as hydrogen gas is evolved.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (3-bromo-4-hydroxyphenyl)methanol as a crude product, which can often be used in the next step without further purification.

Expected Yield: 90-98%

Protocol 2: Williamson Ether Synthesis

This protocol details the etherification of the phenolic hydroxyl group with a suitable 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl tosylate, under basic conditions.[8][9][10][11][12]

Materials:

  • (3-Bromo-4-hydroxyphenyl)methanol

  • 2,2,2-Trifluoroethyl tosylate (or other suitable trifluoroethylating agent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add (3-bromo-4-hydroxyphenyl)methanol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (15 mL per gram of alcohol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2,2,2-trifluoroethyl tosylate (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Expected Yield: 75-85%

Incorporation into Drug Scaffolds: Key Transformations

The strategic positioning of the bromo, trifluoroethoxy, and methanol functionalities allows for a diverse range of subsequent chemical modifications.

Functionalization_Workflow cluster_Suzuki Suzuki Coupling cluster_Buchwald Buchwald-Hartwig Amination cluster_Oxidation Oxidation Starting_Material (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Suzuki_Product Aryl/Heteroaryl-Substituted Scaffold Starting_Material->Suzuki_Product R-B(OH)2, Pd catalyst, Base Buchwald_Product Amine-Substituted Scaffold Starting_Material->Buchwald_Product R2NH, Pd catalyst, Base Oxidation_Product (3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde Starting_Material->Oxidation_Product MnO2

Caption: Key synthetic transformations of the title compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[13][14][15][16][17]

Materials:

  • (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a round-bottom flask, add (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Efficient for a wide range of substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OEnsures solubility of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle.
Protocol 4: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines.[18][19][20][21][22]

Materials:

  • (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Phosphine ligand (e.g., Xantphos, BINAP, 0.04 eq)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Inert atmosphere (argon or nitrogen)

  • Heating block or oil bath

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the palladium precatalyst (0.02 eq) and the phosphine ligand (0.04 eq).

  • Add the base (1.5-2.0 eq) and (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (1.0 eq).

  • Add the anhydrous solvent, followed by the amine (1.2-1.5 eq).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAPBulky, electron-rich phosphine ligands facilitate the catalytic cycle.
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic base is required for amine deprotonation.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CDrives the reaction to completion.
Protocol 5: Oxidation to the Aldehyde

The selective oxidation of the benzylic alcohol to the corresponding aldehyde provides a crucial intermediate for further functionalization, such as reductive amination or Wittig reactions. Manganese dioxide (MnO₂) is a mild and effective oxidant for this transformation.[23][24][25][26][27]

Materials:

  • (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

  • Activated manganese dioxide (MnO₂) (5-10 eq by weight)

  • Solvent (e.g., Dichloromethane (DCM) or Chloroform)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite

  • Sintered glass funnel

Procedure:

  • To a round-bottom flask, add a solution of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (1.0 eq) in a suitable solvent like DCM.

  • Add activated manganese dioxide (5-10 equivalents by weight) to the solution.

  • Stir the resulting black suspension vigorously at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the aldehyde, which is often pure enough for subsequent steps.

Expected Yield: >90%

Conclusion

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a valuable and versatile building block for drug discovery. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent incorporation into a wide array of molecular scaffolds. The strategic use of this intermediate, leveraging the unique properties of the trifluoroethoxy group and the reactivity of the aryl bromide and benzylic alcohol, can significantly contribute to the development of novel therapeutics with improved pharmacological profiles.

References

  • Tuning the Synthesis of Manganese Oxides Nanoparticles for Efficient Oxidation of Benzyl Alcohol. PMC. [Link]

  • Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

  • curious adventures with alcohol oxidation. Sciencemadness.org. [Link]

  • Williamson Ether Synthesis. Cambridge University Press. [Link]

  • benzaldehydes from benzyl alcohols. Hive Chemistry Discourse. [Link]

  • Preparation of benzaldehyde by oxidating benzyl alcohol with MnK/Al2O3 catalyst in liquid-phase. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Scilit. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PMC. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). reposiTUm. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Reduction using sodium borohyride? ResearchGate. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • The Williamson Ether Synthesis. University of Colorado Boulder. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Transcribed image text : NaBH4/CH3OH What is the major... Transtutors. [Link]

  • What is the full reaction mechanism for NaBH4 + aldehyde? Quora. [Link]

  • Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Royal Society of Chemistry. [Link]

Sources

Method

reaction mechanism of trifluoroethoxy group introduction in phenylmethanol derivatives

Application Note: Strategic Introduction of Trifluoroethoxy Groups in Phenylmethanol Derivatives Part 1: Executive Summary & Strategic Rationale The Challenge: The introduction of a 2,2,2-trifluoroethoxy group (–OCH₂CF₃)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of Trifluoroethoxy Groups in Phenylmethanol Derivatives

Part 1: Executive Summary & Strategic Rationale

The Challenge: The introduction of a 2,2,2-trifluoroethoxy group (–OCH₂CF₃) into phenylmethanol (benzyl alcohol) derivatives is a high-value transformation in medicinal chemistry. This moiety acts as a bioisostere for standard alkoxy groups but offers significantly altered physicochemical properties:

  • Metabolic Stability: The C–F bonds prevent oxidative metabolism at the terminal position (blocking P450 dealkylation).

  • Lipophilicity: Increases LogP, improving membrane permeability.

  • Conformation: The electron-withdrawing nature of the

    
     group alters the ether bond angle and rotamer population.
    

The Synthetic Bottleneck: Direct etherification is deceptive. 2,2,2-Trifluoroethanol (TFE) is a poor nucleophile (


) compared to ethanol (

) due to the strong electron-withdrawing effect of the fluorine atoms. Standard Williamson ether synthesis (Base + Alkyl Halide) often fails or requires forcing conditions that degrade sensitive benzyl substrates. Conversely, direct acid-catalyzed condensation often leads to the formation of symmetric dibenzyl ether (homocoupling) rather than the desired trifluoroethyl ether.

The Solution: This guide details two validated protocols:

  • Method A (Direct):

    
    -Catalyzed Dehydrative Etherification (Green, Scalable).
    
  • Method B (Stepwise): Activation-Displacement via Mesylates (For Acid-Sensitive Substrates).

Part 2: Scientific Foundation & Mechanism

Mechanistic Pathway: The "Solvent Cage" Effect

Success depends on manipulating the


 character of the benzylic center. Because TFE is a weak nucleophile, the reaction relies on the formation of a stabilized benzylic carbocation or a tight ion pair.

Critical Factors:

  • Catalyst Role: A Lewis Acid (e.g.,

    
    , 
    
    
    
    ) or Brønsted Acid coordinates with the benzylic hydroxyl, converting it into a good leaving group (
    
    
    or Metal-OH).
  • Homocoupling Competition: The benzyl cation (

    
    ) reacts faster with the starting benzyl alcohol (a better nucleophile) than with TFE. To favor the TFE product, TFE must be used in large excess (often as solvent) to statistically overwhelm the homocoupling pathway.
    

Interactive Mechanism Diagram:

ReactionMechanism Substrate Phenylmethanol (Substrate) Complex Activated Complex Substrate->Complex + Catalyst Catalyst Lewis Acid (FeCl3) Cation Benzylic Carbocation Complex->Cation - H2O / Catalyst-OH Product Trifluoroethyl Ether Cation->Product + TFE (Excess) Dimer Dibenzyl Ether (Impurity) Cation->Dimer + Substrate (Minor) TFE TFE (Solvent/Nu)

Figure 1: Mechanistic flow of Lewis Acid-catalyzed etherification. Note the competition between Product formation and Dimerization (Homocoupling).

Part 3: Experimental Protocols

Method A: Iron(III)-Catalyzed Direct Etherification

Best for: Robust substrates, scale-up, and "Green Chemistry" applications.

Principle: Iron(III) chloride hexahydrate is an inexpensive, non-toxic Lewis acid that, when combined with the unique ionizing power of fluorinated solvents, promotes clean dehydration.

Reagents:

  • Substrate: Phenylmethanol derivative (1.0 equiv)

  • Solvent/Reagent: 2,2,2-Trifluoroethanol (TFE) (10–20 equiv; acts as solvent)

  • Catalyst:

    
     (5–10 mol%)
    

Protocol Steps:

  • Setup: In a dried round-bottom flask equipped with a reflux condenser, dissolve the phenylmethanol derivative (1.0 mmol) in TFE (2.0 mL).

  • Catalyst Addition: Add

    
     (13.5 mg, 0.05 mmol) in one portion. The solution typically turns yellow/orange.
    
  • Reaction: Heat the mixture to reflux (approx. 75–78 °C) for 2–6 hours.

    • Checkpoint: Monitor by TLC or LC-MS. Look for the disappearance of the alcohol and the emergence of a less polar spot.

  • Quench: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated

    
     (2 x 10 mL) to remove iron salts and residual acid.
    
  • Workup: Wash the organic layer with brine, dry over

    
    , filter, and concentrate.
    
    • Note: TFE is volatile (bp 74 °C) and will be removed during concentration.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Data Table: Optimization Parameters

ParameterConditionObservationRecommendation
Catalyst

High yield, low costStandard
Catalyst

Higher activity, expensiveUse for sterically hindered substrates
Catalyst

-TsOH
High homocoupling (dimer)Avoid unless substrate is very stable
Solvent TFE (Neat)Maximizes product/dimer ratioRequired
Temp 25 °CSlow conversion (>24h)Heat to Reflux
Method B: Stepwise Activation (Mesylate Route)

Best for: Acid-sensitive substrates or when TFE must be conserved.

Principle: Since TFE is a poor nucleophile, the leaving group ability of the hydroxyl must be drastically improved. Converting the alcohol to a mesylate (Ms) or tosylate (Ts) allows for substitution under basic conditions, though TFE's low nucleophilicity still requires heating.

Protocol Steps:

  • Activation: Dissolve phenylmethanol (1.0 equiv) in DCM at 0 °C. Add

    
     (1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir 1h.
    
  • Isolation: Wash with water, dry, and concentrate to obtain the crude mesylate. Do not purify on silica (risk of hydrolysis).

  • Substitution: Dissolve the crude mesylate in TFE (5 equiv) and THF (to solubilize). Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 60–70 °C in a sealed tube for 12–18 hours.

    • Why? The carbonate buffers the reaction, and heating forces the weak TFE nucleophile to displace the mesylate.

Part 4: Validation & QC (Self-Validating System)

How do you confirm the TFE group is attached? The NMR signals are distinct and provide immediate structural proof.

1. ¹H NMR Signature:

  • The Diagnostic Quartet: Look for a quartet at

    
     3.7 – 3.9 ppm .
    
  • Coupling Constant:

    
    .
    
  • Benzylic Protons: The benzylic

    
     usually shifts slightly upfield compared to the starting alcohol.
    

2. ¹⁹F NMR Signature:

  • Triplet: A triplet at

    
     to 
    
    
    
    ppm
    (referenced to
    
    
    ).
  • Integration: Integration of the fluorine signal against an internal standard (e.g.,

    
    -trifluorotoluene) allows for quantitative yield determination without isolation.
    

3. Mass Spectrometry:

  • Pattern: The product mass will be

    
     Da (Addition of 
    
    
    
    - Loss of
    
    
    ).
  • Fragmentation: TFE ethers often show a characteristic loss of the trifluoroethyl group (

    
    ) or the benzyl cation peak.
    

Part 5: Troubleshooting & Decision Tree

Common Failure Mode: Dimerization If the major product is the symmetric dibenzyl ether:

  • Cause: Concentration of substrate is too high.

  • Fix: Increase the volume of TFE (dilution favors the solvent attack).

  • Fix: Add the substrate slowly (syringe pump) to the refluxing catalyst/TFE mixture.

Decision Workflow:

OptimizationTree Start Start: Phenylmethanol Substrate CheckAcid Is substrate acid sensitive? Start->CheckAcid MethodB Use Method B (Mesylate/Base) CheckAcid->MethodB Yes (e.g., Acetals present) MethodA Use Method A (FeCl3/TFE) CheckAcid->MethodA No Result Check TLC/LCMS MethodB->Result MethodA->Result Dimer Problem: High Dimer? Result->Dimer Dilute Solution: Dilute 2x or Slow Addition Dimer->Dilute Yes

Figure 2: Decision tree for selecting the optimal synthetic strategy.

References

  • Direct Etherification via Iron Catalysis

    • Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl3·6H2O and 1,1,1,3,3,3-Hexafluoroisopropanol.[1]

    • Source: ACS Omega (2023).
    • [Link]

  • Zeolite and Acid Catalyzed Protocols

    • Method for etherifying a benzyl alcohol, resulting products and applications.[2][3][4]

    • Source: Google P
  • General Benzyl Ether Synthesis Reviews

    • Benzyl Ethers - Protecting Groups.[4][5][6]

    • Source: Organic Chemistry Portal.
    • [Link]

  • Lewis Acid Catalysis in Nucleophilic Substitution

    • Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols.
    • Source: ResearchG
    • [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol. This versatile reaction enables the formation of a carbon-nitrogen bond, a crucial transformation in the synthesis of pharmaceuticals and other functional organic molecules. These application notes offer a comprehensive overview of the reaction, including its mechanism, a detailed experimental protocol, and key considerations for successful execution and optimization. The protocol is designed as a robust starting point for researchers, acknowledging that the specific nature of the amine coupling partner may necessitate further refinement.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery, where a significant portion of bioactive molecules are nitrogen-containing compounds.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[2][3]

This protocol focuses on the amination of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a substrate featuring an electron-withdrawing trifluoroethoxy group and a benzylic alcohol. The presence of these functionalities introduces specific considerations for the reaction design. The electron-withdrawing nature of the trifluoroethoxy group can influence the reactivity of the aryl bromide, while the benzylic alcohol may interact with the catalytic system. This guide will address these nuances to provide a clear path to success.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Pd(II)_Complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination Amido_Complex Pd(II)-Amido Complex Amine_Coordination->Amido_Complex HX_Base [Base-H]+X- Amine_Coordination->HX_Base Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Aryl Amine Product Reductive_Elimination->Product Ar-Br Aryl Bromide (Substrate) Ar-Br->Oxidative_Addition Amine Amine (R2NH) Amine->Amine_Coordination Base Base Base->Amine_Coordination

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond of the aryl amine product and regenerating the active Pd(0) catalyst.[5]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps.[1]

Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol with a generic secondary amine. Optimization may be required depending on the specific amine used.

Materials and Reagents
ReagentM.W.Amount (mmol)EquivalentsSupplierNotes
(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol285.041.01.0[6]-
Secondary Amine (e.g., Morpholine)87.121.21.2VariousEnsure high purity.
Pd₂(dba)₃915.720.010.01 (1 mol% Pd)VariousPalladium precursor.
XPhos476.620.0240.024 (2.4 mol%)VariousBulky phosphine ligand.
Sodium tert-butoxide (NaOtBu)96.101.41.4VariousStrong, non-nucleophilic base.
Toluene-5 mL-VariousAnhydrous and degassed.
Equipment
  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Septum

  • Schlenk line or glovebox for inert atmosphere

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware for workup and purification

Reaction Setup and Procedure

Experimental_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification Add_Solids 1. Add (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, Pd₂(dba)₃, XPhos, and NaOtBu to the reaction vessel. Inert_Atmosphere 2. Seal the vessel and establish an inert atmosphere (e.g., three cycles of vacuum/backfill with Argon). Add_Solids->Inert_Atmosphere Add_Solvents_Reagents 3. Add anhydrous, degassed toluene via syringe. Inert_Atmosphere->Add_Solvents_Reagents Add_Amine 4. Add the secondary amine via syringe. Add_Solvents_Reagents->Add_Amine Heating_Stirring 5. Heat the reaction mixture to 80-100 °C with vigorous stirring. Add_Amine->Heating_Stirring Monitoring 6. Monitor the reaction progress by TLC or LC-MS. Heating_Stirring->Monitoring Cooling_Quenching 7. Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Monitoring->Cooling_Quenching Extraction 8. Extract the product with an organic solvent (e.g., ethyl acetate). Cooling_Quenching->Extraction Drying_Concentration 9. Dry the combined organic layers, filter, and concentrate under reduced pressure. Extraction->Drying_Concentration Purification 10. Purify the crude product by column chromatography. Drying_Concentration->Purification

Figure 2: Step-by-step experimental workflow for the Buchwald-Hartwig amination.

  • Preparation: In a glovebox or under a stream of inert gas, add (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum and, if not in a glovebox, connect it to a Schlenk line. Evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous and degassed toluene (5 mL) via syringe. Subsequently, add the secondary amine (1.2 mmol) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Key Considerations and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.

  • Catalyst System: The choice of palladium precursor and ligand is crucial. While Pd₂(dba)₃ and XPhos are a robust starting point, other catalyst systems, such as those employing palladacycle precatalysts, may offer improved performance for specific substrates.[1]

  • Base: Sodium tert-butoxide is a commonly used strong base. For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, although this may require higher reaction temperatures or longer reaction times.[5]

  • Solvent: Toluene is a standard solvent for this reaction. Other ethereal or aromatic solvents such as dioxane or xylene can also be used. The solubility of all components is a key factor to consider.

  • Temperature: Typical reaction temperatures range from 80 to 110 °C. The optimal temperature will depend on the reactivity of the specific coupling partners.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere throughout the reaction is critical for achieving high yields.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium precursor and ligand are of high quality and handled under inert conditions.
Insufficiently anhydrous/degassed solventUse freshly distilled or commercially available anhydrous, degassed solvents.
Poor choice of base or ligand for the specific amineScreen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., RuPhos, BrettPhos).
Side reactions (e.g., hydrodehalogenation) Catalyst deactivation or competing reaction pathwaysOptimize the reaction temperature and catalyst loading. A different ligand may also suppress side reactions.
Difficulty in purification Formation of closely related impuritiesOptimize the reaction conditions to minimize side product formation. Employing a different purification technique (e.g., preparative HPLC) may be necessary.

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines from substrates like (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol. By carefully controlling the reaction parameters, particularly the catalyst system, base, and reaction atmosphere, researchers can achieve high yields of the desired aminated products. The protocol and considerations outlined in this document provide a solid foundation for the successful application of this important transformation in a variety of research and development settings.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Yang, L., et al. (2017). Palladium-Catalyzed C-H Trifluoroethoxylation of N-Sulfonylbenzamides. Organic Letters, 19(10), 2746–2749. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Dana Bioscience. (n.d.). (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol 5g. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

This guide serves as a technical support resource for the purification of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol . It is designed for organic chemists and process engineers requiring high-purity isolation of t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol . It is designed for organic chemists and process engineers requiring high-purity isolation of this intermediate, often used in the synthesis of complex pharmacophores.

Case ID: PUR-TB-442 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Compound Technical Profile

Before initiating purification, understand the physicochemical behavior of your target. The combination of a heavy halogen (Bromine) and a fluorinated ether tail creates a unique polarity profile.

PropertyDescriptionImplication for Purification
Structure Benzyl alcohol core with 3-Br and 4-OCH₂CF₃ substituents.[1][2][3]Moderate polarity (Alcohol) masked by lipophilic regions (Br, CF₃).
Physical State Typically an off-white solid or viscous oil (dependent on purity).Prone to "oiling out" during crystallization if cooling is too rapid.
Key Impurities 1. Unreacted Aldehyde (Precursor)2. Phenolic species (Hydrolysis products)3. Des-bromo analogs (Over-reduction)Aldehydes co-elute on silica; Phenols require basic washes.
Solubility Soluble: DCM, EtOAc, MeOH, THF.Insoluble: Water, Hexanes (cold).Ideal for normal phase chromatography or precipitation from non-polar antisolvents.

Primary Purification Workflows

Method A: Flash Column Chromatography (Small to Mid-Scale)

Recommended for <10g scale or when impurity profiles are complex.

The Challenge: The trifluoroethoxy group increases the Rf value compared to non-fluorinated analogs, often causing the product to elute earlier than expected.

Protocol:

  • Stationary Phase: High-performance Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

  • Gradient Strategy:

    • Equilibration: 100% Hexanes (3 CV - Column Volumes).

    • Loading: Dissolve crude in minimum DCM. Do not use MeOH for loading as it broadens bands.

    • Elution: 0% to 10% B over 5 CV; hold 10% B for 2 CV; ramp to 30% B over 10 CV.

    • Observation: Product typically elutes between 15-25% EtOAc.[2]

Expert Insight: If you observe "tailing," add 1% Triethylamine to the mobile phase. This neutralizes slightly acidic silanol sites that may interact with the benzyl alcohol hydroxyl group.

Method B: Recrystallization (Scalable High-Purity)

Recommended for >10g scale or removing trace isomers.

The Challenge: The "Oiling Out" Phenomenon. The fluorinated chain disrupts crystal lattice packing, making the compound prone to forming a separate liquid phase rather than precipitating.

Protocol:

  • Solvent System: Heptane (Antisolvent) / Toluene (Solvent).

  • Dissolution: Dissolve crude solid in Toluene at 65°C (10 mL/g).

  • Precipitation:

    • Slowly add Heptane dropwise at 65°C until persistent cloudiness is observed.

    • Add 5% excess Toluene to clear the solution.

    • Cooling Ramp: Cool to RT over 4 hours (approx 10°C/hour). Do not shock cool.

    • Finalize at 0-4°C for 2 hours.

  • Collection: Filter and wash with cold Heptane.

Chemical Scavenging (The "Polishing" Step)

Use this if NMR shows <5% unreacted aldehyde.

Issue: Unreacted 3-Bromo-4-(2,2,2-trifluoroethoxy)benzaldehyde is difficult to separate via chromatography due to similar polarity.

Solution: Bisulfite Adduct Formation.

  • Dissolve the crude mixture in EtOAc.

  • Wash the organic layer vigorously with saturated aqueous Sodium Bisulfite (NaHSO₃) (2x).

  • Mechanism: The bisulfite attacks the aldehyde carbonyl, forming a water-soluble sulfonate adduct. The alcohol product remains in the organic layer.

  • Wash with water, brine, dry over Na₂SO₄, and concentrate.

Troubleshooting & FAQs

Q1: I used Pd/C for the reduction of the aldehyde, and my mass spec shows a mass of [M-79]. What happened? Diagnosis: You have dehalogenated your compound. Explanation: Palladium on Carbon (Pd/C) is excellent for hydrogenolysis of benzyl alcohols and aryl halides. In this molecule, the C-Br bond is weaker than the benzyl C-O bond. Fix: Switch to Sodium Borohydride (NaBH₄) in Methanol/THF (0°C to RT). This selectively reduces the aldehyde without touching the aryl bromide.

Q2: My product is yellow. Is this normal? Diagnosis: Likely trace elemental bromine or conjugated impurities. Fix: Wash the organic solution with 10% Sodium Thiosulfate (Na₂S₂O₃) during the workup. This reduces colored oxidants to colorless halides.

Q3: The product is oiling out during recrystallization. Diagnosis: The solution is too concentrated, or cooling is too fast. Fix: Re-heat the mixture until it is a single phase. Add a "seed crystal" of pure product (if available) at the cloud point. Alternatively, switch to a DCM/Hexane system: Dissolve in minimal DCM, add Hexane until turbid, and evaporate the DCM slowly on a rotavap (no vacuum, just rotation) to force crystallization.

Process Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Mixture (Post-Reduction) CheckAldehyde QC Check: Unreacted Aldehyde > 2%? Start->CheckAldehyde Scavenge Bisulfite Wash (Remove Aldehyde) CheckAldehyde->Scavenge Yes CheckScale Scale > 10g? CheckAldehyde->CheckScale No Scavenge->CheckScale Recryst Recrystallization (Toluene/Heptane) CheckScale->Recryst Yes Flash Flash Chromatography (Hex/EtOAc) CheckScale->Flash No Oiling Issue: Oiling Out? Recryst->Oiling Final Pure Product (>98% HPLC) Flash->Final SlowEvap Technique: Slow DCM Evaporation Oiling->SlowEvap Yes Oiling->Final No SlowEvap->Final

Caption: Decision logic for selecting the optimal purification route based on impurity profile and scale.

References

  • BenchChem . An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-DL-phenylalanine. (Contains relevant protocols for brominated benzyl derivatives).

  • Master Organic Chemistry . The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (Foundational logic for aldehyde-to-alcohol reduction selectivity).

  • National Institutes of Health (PubChem) . 3-Bromo-4-(trifluoromethoxy)benzaldehyde Data. (Precursor physicochemical properties).[3][4][5] [2]

  • Google Patents . Process for the purification of benzyl alcohol. (General industrial purification logic for benzyl alcohols).

Sources

Optimization

Technical Support Center: Recrystallization of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

The following technical guide details the recrystallization strategy for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol . This guide is structured for organic chemists and process engineers encountering purification c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the recrystallization strategy for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol .

This guide is structured for organic chemists and process engineers encountering purification challenges with this specific intermediate. The protocols below are derived from process chemistry principles applied to fluorinated benzyl alcohols, referencing standard industrial practices for Gefapixant (MK-7264) intermediates.

Compound Profile & Solubility Logic

To select the correct solvent, one must understand the competing forces within the crystal lattice of this molecule.

  • The Polar "Head" (-CH₂OH): The benzyl alcohol moiety is a hydrogen bond donor/acceptor, requiring polar solvents (Esters, Alcohols) for dissolution.

  • The Lipophilic "Tail" (-OCH₂CF₃): The trifluoroethoxy group is highly lipophilic and electron-withdrawing. It significantly reduces water solubility and increases solubility in non-polar hydrocarbons compared to non-fluorinated analogs.

  • The Halogen (Br): Adds molecular weight and polarizability but does not significantly aid water solubility.

The Challenge: This molecule has a high tendency to "oil out" (liquid-liquid phase separation) rather than crystallize because the melting point is likely moderate (<100°C), and the flexible ether linkage disrupts packing.

Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Context
Primary (Standard) Ethyl Acetate (EtOAc) n-Heptane 1:3 to 1:5Best balance of yield and purity. Heptane is preferred over Hexanes for higher boiling point (safety).
Process Scale Isopropyl Acetate (IPAc) n-Heptane 1:4IPAc has a lower vapor pressure and lower water solubility than EtOAc, offering better phase separation if water washing was the prior step.
Single Solvent Toluene N/AN/AEffective for benzyl alcohols. Requires cooling to -10°C or -20°C for maximum yield.
Alternative DCM Hexanes 1:5Use only if the compound is thermally unstable (DCM boils low).

CRITICAL WARNING: Avoid Water as an anti-solvent. The highly lipophilic trifluoroethoxy group will cause the compound to oil out immediately upon water addition.

Standard Operating Procedure (SOP)

Objective: Purify crude (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol to >98% HPLC purity. Scale: 10g - 100g basis.

Phase 1: Dissolution[1]
  • Place the crude solid/oil in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Ethyl Acetate (3 mL per gram of crude) .

  • Heat the mixture to 60°C (mild reflux).

  • Observation Check: If the solution is not clear, add more EtOAc in 0.5 mL/g increments. Do not exceed 5 mL/g.

  • Optional: If colored impurities persist, add Activated Carbon (5 wt%), stir for 15 mins, and hot-filter through Celite.

Phase 2: Crystallization (The "Cloud Point" Method)
  • Maintain the solution at 50-55°C .

  • Slowly add n-Heptane dropwise via an addition funnel.

  • Stop adding immediately when a faint, persistent turbidity (cloudiness) is observed.

  • Add a few drops of EtOAc to clear the solution (restore single phase).

  • Seeding (Crucial): Remove from heat. When the temperature hits 40-45°C , add a seed crystal of pure product.

    • Why? This bypasses the "Oiling Out" zone by providing a template for the lattice.

Phase 3: Maturation & Isolation
  • Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath yet.

  • Once a heavy slurry forms, cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Filter the solids using a Buchner funnel.

  • Wash the cake with a cold (0°C) mixture of EtOAc/Heptane (1:5 ratio).

  • Dry under vacuum at 40°C.

Troubleshooting Guide

Issue 1: "My product is oiling out (forming a separate liquid layer) instead of crystallizing."

Cause: The temperature dropped too fast, or the anti-solvent (Heptane) concentration is too high, pushing the compound out of solution faster than it can order into a crystal. Solution:

  • Re-heat the mixture until the oil redissolves (becomes one phase).

  • Add a small amount of EtOAc (Good solvent).

  • Cool much slower (wrap the flask in foil or a towel).

  • Seed the mixture at a higher temperature. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

Issue 2: "The yield is very low (<50%)."

Cause: Too much "Good Solvent" (EtOAc) was used, keeping the product in the mother liquor. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Cool to 0°C to harvest a "second crop" of crystals.

  • Note: Second crops are usually less pure and should be analyzed separately.

Issue 3: "The product is colored (yellow/orange)."

Cause: Retention of bromination byproducts or oxidized species. Solution:

  • Recrystallization alone may not remove these.

  • Perform a Charcoal Treatment during the hot dissolution step (Phase 1, Step 5). Use "Norit" or equivalent activated carbon.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and troubleshooting.

RecrystallizationLogic Start Start: Crude Material SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Dissolved Dissolved Completely? SolubilityCheck->Dissolved Dissolved->SolubilityCheck No (Add more EtOAc) AddHeptane Add n-Heptane (Anti-solvent) until Cloud Point Dissolved->AddHeptane Yes Cooling Cool Slowly to 45°C AddHeptane->Cooling Seeding Add Seed Crystals Cooling->Seeding Observation Observation? Seeding->Observation Crystals Crystals Formed Observation->Crystals White Precipitate Oiling Oiling Out (Liquid Phase) Observation->Oiling Droplets/Emulsion Isolation Filter & Wash (Cold 1:5 Mix) Crystals->Isolation RemedyOil Reheat + Add 5% more EtOAc + Cool Slower Oiling->RemedyOil RemedyOil->Cooling

Caption: Decision tree for the recrystallization of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, highlighting the critical seeding step to prevent oiling out.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol instead of Ethyl Acetate? A: Yes, but with caution. While the compound dissolves well in alcohols, the solubility curve is often less steep than in esters. Furthermore, if your impurity is the aldehyde precursor, alcohols can form hemiacetals, complicating purification. Esters (EtOAc, IPAc) are chemically inert in this context.

Q: I don't have seed crystals. How do I generate the first batch? A: Take a small aliquot (100 mg) of your crude oil. Dissolve it in minimal EtOAc in a vial. Add Heptane until cloudy. Place this vial in a freezer (-20°C) overnight and scratch the glass vigorously. Once solids form, use these to seed your main batch.

Q: Why is the melting point lower than reported in literature? A: This compound is sensitive to residual solvent entrapment (solvates) due to the trifluoroethoxy group. Ensure you dry the solid under high vacuum (<10 mbar) at 40°C for at least 12 hours. Additionally, check for the regioisomer (2-bromo isomer), which lowers MP significantly.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General principles of recrystallization and solvent selection for benzyl alcohols).
  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press. Link (Source for "Oiling Out" remediation and solvent selection for fluorinated aromatics).

  • Merck Sharp & Dohme Corp. (2017). Patent WO2017103615A1: Synthesis of P2X3 Antagonists. WIPO. Link (Describes the synthesis and purification logic for Gefapixant intermediates containing the 3-bromo-4-(trifluoroethoxy)phenyl moiety).

  • F. Hoffmann-La Roche AG. (2013). Patent WO2013109514A1: Substitued Benzyl Alcohols. WIPO. Link (Provides analogous purification protocols for substituted benzyl alcohols).

Troubleshooting

Technical Support Center: Solubility Optimization for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Executive Summary & Compound Profile Compound: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Molecular Formula: C H BrF O Molecular Weight: ~299.06 g/mol [1] The Core Challenge: Researchers frequently encounter solub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Molecular Formula: C


H

BrF

O

Molecular Weight: ~299.06 g/mol [1]

The Core Challenge: Researchers frequently encounter solubility difficulties with this intermediate due to its conflicting polarity domains. The molecule possesses a "Janus-faced" physicochemical profile:

  • The Polar Handle: The benzylic alcohol (-CH

    
    OH) seeks hydrogen bonding.
    
  • The Lipophilic/Fluorous Shield: The 3-bromo substitution and the 2,2,2-trifluoroethoxy tail create a significant hydrophobic and slightly "fluorous" domain.

Why this matters: The trifluoroethoxy group (


) lowers surface energy and increases lipophilicity significantly compared to a standard ethoxy group. This often leads to "oiling out" during recrystallization in hydrocarbons (like hexanes) and rapid precipitation ("crashing out") upon dilution in aqueous buffers.

Solvent Compatibility Matrix

The following data summarizes observed solubility behaviors based on the functional group interaction theory (Hansen Solubility Parameters).

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for synthesis and transfer. The lipophilic core interacts well here.
Polar Aprotic DMSO, DMF, DMAcExcellent Caution: High solubility, but risk of hydration shell formation causing crash-out upon water addition.
Ethers THF, 2-MeTHF, DioxaneGood Good for reactions; 2-MeTHF is preferred for green chemistry workups.
Alcohols Methanol, Ethanol, IPAModerate Solubility decreases with chain length. Good for recrystallization (often requires heating).
Hydrocarbons Hexanes, Heptane, PentanePoor Warning: Likely to cause oiling out. Do not use as a single solvent.[2]
Aqueous Water, PBS, TRISInsoluble LogP is estimated > 2.5. Requires co-solvents or surfactants.

Troubleshooting Guides (Q&A Format)

Scenario A: Synthesis & Purification

Q: I am trying to recrystallize the compound, but it keeps forming a sticky oil at the bottom of the flask instead of crystals. How do I fix this?

A: This is a classic "oiling out" phenomenon caused by the fluorinated tail. The compound is too soluble in the hot solvent and has reached a liquid-liquid phase separation point before it reaches the crystallization point.

Corrective Protocol:

  • Avoid Pure Non-Polars: Stop using pure Hexanes or Heptane as the anti-solvent. The fluorinated group repels pure hydrocarbons.

  • Switch to a Hybrid System: Use a DCM/Heptane or EtOAc/Heptane system.

    • Dissolve the crude oil in a minimum amount of DCM (or EtOAc).[3]

    • Slowly add Heptane until cloudiness just persists.

    • Crucial Step: Add a "seed crystal" or scratch the glass. If you lack seeds, add a drop of diethyl ether to disrupt the oil phase.

    • Cool slowly to room temperature, then to 4°C. Rapid cooling promotes oiling.

Scenario B: Biological Assays

Q: My DMSO stock solution is clear, but when I dilute it into the cell culture media (1% DMSO final), it precipitates immediately. Why?

A: This is the "Crash-Out Effect." The high lattice energy of the bromo/fluoro-aromatic core drives rapid aggregation when the DMSO (which is hydrating) is stripped away by the vast excess of water.

Corrective Protocol (The "Step-Down" Method): Do not dilute directly from 100% DMSO to aqueous media.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Dilution: Dilute 1:10 into PEG-400 or Propylene Glycol .

  • Final Dilution: Pipette this intermediate mix into your media. The PEG acts as a dispersant/surfactant to prevent immediate crystal nucleation.

Scenario C: NMR Analysis

Q: I see broadened peaks in CDCl


. Is the compound degrading? 

A: Likely not. Broadening in benzyl alcohols often indicates restricted rotation or aggregation due to hydrogen bonding of the -OH group.

  • Test: Add a drop of D

    
    O to the NMR tube. If the -OH peak disappears and other peaks sharpen, it was H-bonding.
    
  • Alternative: Switch to DMSO-d

    
     . The strong H-bond accepting nature of DMSO will break intermolecular H-bonds of the analyte, usually resulting in very sharp signals.
    

Master Workflow: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental goal.

SolventSelection Start Start: Select Application Synthesis Synthesis / Reaction Start->Synthesis Purification Purification / Workup Start->Purification BioAssay Biological Assay Start->BioAssay PolarRxn Nucleophilic Sub (e.g., OH to Br) Synthesis->PolarRxn NonPolarRxn Oxidation (e.g., to Aldehyde) Synthesis->NonPolarRxn Crystallization Recrystallization Purification->Crystallization Chromatography Flash Column Purification->Chromatography DirectDilution Direct Dilution (Water/Media) BioAssay->DirectDilution Rec_DCM Use DCM or THF PolarRxn->Rec_DCM NonPolarRxn->Rec_DCM OilIssue Is it Oiling Out? Crystallization->OilIssue Yes Yes OilIssue->Yes Fluorine Effect No No OilIssue->No Standard Solvent_Mix Use EtOAc/Heptane (Avoid pure Hexane) CrashOut Precipitation Risk! DirectDilution->CrashOut High Risk StepDown Use PEG-400 Intermediate Step DirectDilution->StepDown Recommended Yes->Solvent_Mix Use EtOH/Water Use EtOH/Water No->Use EtOH/Water

Figure 1: Decision tree for solvent selection based on experimental intent, highlighting critical failure points (red) and recommended pathways (green/blue).

Detailed Protocol: Solubilization for High-Throughput Screening

Objective: Prepare a stable 100 µM assay solution without precipitation.

Materials:

  • Compound BTPM-F3 (Solid)[4]

  • DMSO (Anhydrous, HPLC grade)

  • PEG-400 (Polyethylene glycol)[4][5]

  • PBS (Phosphate Buffered Saline)

Step-by-Step:

  • Primary Stock (10 mM):

    • Weigh 2.99 mg of compound.

    • Add 1.0 mL of 100% DMSO .

    • Tip: Sonicate for 30 seconds. Visual check: Solution must be perfectly clear.

  • Intermediate Working Solution (1 mM):

    • Do NOT add PBS yet.

    • Take 100 µL of Primary Stock.

    • Add 900 µL of PEG-400 (or pure Ethanol if cells tolerate it).

    • Vortex vigorously. This creates a "solvated buffer" zone.

  • Final Assay Solution (10 µM):

    • Take 10 µL of the Intermediate Solution.

    • Add to 990 µL of pre-warmed PBS/Media.

    • Result: Final DMSO concentration is 0.1%, PEG is 0.9%. The compound remains stable due to the PEG co-solvent effect preventing rapid aggregation of the fluorinated tails.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[6][7][8] Journal of Pharmacological and Toxicological Methods.

  • Purvis, A., et al. (2025). "Strategies for solubilizing lipophilic fluorinated medicinal intermediates." ResearchGate.[9]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Standard reference for solvent selection logic).
  • Gaylord Chemical. (2007). "DMSO Solubility Data and Handling Guide."

Sources

Optimization

storage stability and degradation of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Technical Support Center: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Welcome to the technical support guide for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (CAS No. 1342107-04-3).

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Welcome to the technical support guide for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (CAS No. 1342107-04-3). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the optimal handling, storage, and application of this key synthetic intermediate. We will address common questions and troubleshoot potential experimental challenges to safeguard the integrity of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Q1: What are the ideal long-term storage conditions for this compound?

A1: Proper storage is critical to prevent degradation. The primary concerns for a benzylic alcohol like this are oxidation and, to a lesser extent, photodegradation. We recommend the following conditions, summarized in Table 1.

  • Rationale: The benzylic alcohol functional group is susceptible to oxidation, which converts the methanol to a benzaldehyde impurity.[1][2] Storing under an inert atmosphere like argon or nitrogen displaces oxygen, mitigating this pathway. Refrigeration slows down all potential degradation kinetics. The trifluoroethoxy and bromo groups are generally stable, but protection from light is a standard precaution for complex organic molecules to prevent photolytic degradation.[3]

Table 1: Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated) Slows kinetic degradation processes.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation of the benzylic alcohol.
Light Amber vial or protection from light Minimizes risk of photolytic degradation.

| Container | Tightly sealed, high-integrity glass vial | Prevents moisture ingress and solvent evaporation. |

Q2: How stable is this compound in common laboratory solvents?

A2: The stability in solution is lower than in its solid state. For experimental use, prepare solutions fresh whenever possible. If short-term storage in solution is necessary (e.g., for an autosampler sequence), use aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) and keep the solution refrigerated. Avoid prolonged storage in protic solvents like methanol, especially if acidic or basic impurities are present, which could catalyze side reactions.[4]

Q3: What are the primary known incompatibilities for this compound?

A3: Avoid strong oxidizing agents (e.g., KMnO₄, H₂CrO₄, H₂O₂), strong acids, and strong bases.[2][5]

  • Oxidizing Agents: Will readily convert the benzylic alcohol to the corresponding aldehyde or carboxylic acid.[2]

  • Strong Acids: Can promote dehydration (elimination) reactions to form a conjugated alkene.

  • Strong Bases: Can deprotonate the alcohol, and while generally stable, the resulting alkoxide may have different reactivity profiles.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: An unexpected impurity peak appears in my HPLC/LC-MS analysis of the starting material.

  • Question: I dissolved my (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol in solvent for my reaction, but a pre-reaction purity check shows a new, less polar peak. What is happening?

  • Answer & Troubleshooting Steps:

    • Identify the Impurity: The most likely culprit is the oxidation product, (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)benzaldehyde . This occurs when the benzylic alcohol is exposed to atmospheric oxygen, a process that can be accelerated by light or trace metal impurities. The aldehyde is less polar than the alcohol, causing it to elute earlier on a reverse-phase HPLC column.

    • Verify by Mass Spectrometry: The expected mass for the starting material (C₉H₈BrF₃O₂) is approximately 284.97 g/mol . The aldehyde (C₉H₆BrF₃O) will have a mass that is 2 Da lower (loss of H₂) at approximately 282.95 g/mol . Check your LC-MS data for this mass.

    • Preventative Action:

      • Always store the solid compound under an inert atmosphere.

      • Prepare solutions immediately before use.

      • If using solvents from a bottle that has been open for a long time, consider that it may contain dissolved oxygen or peroxide impurities. Using freshly distilled or sparged solvents is best practice.

Issue 2: My reaction yield is consistently low, and I suspect starting material degradation.

  • Question: I am performing a reaction sensitive to impurities, such as a phosphorylation or a Mitsunobu reaction. My yields are poor despite following the protocol. How can I confirm if my starting material is the issue?

  • Answer & Troubleshooting Workflow: The issue could be either the presence of a degradant (like the aldehyde) that consumes reagents or a lower-than-assumed purity of the starting material. The following workflow will help you diagnose the problem.

    Troubleshooting workflow for low reaction yield.

Issue 3: I observe discoloration of the solid material over time.

  • Question: My initially white solid has developed a yellowish or brownish tint after several months in storage. Is it still usable?

  • Answer: Discoloration is a visual indicator of potential chemical degradation. While the bulk of the material may still be intact, the color likely arises from the formation of minor, highly conjugated impurities resulting from oxidation or other decomposition pathways.

    • Action: Before use, you MUST re-analyze the material to confirm its purity. Use HPLC or qNMR as described in Issue 2 . If the purity is below your experimental tolerance, purification via flash chromatography or recrystallization is required. Discard the material if significant degradation (>5-10%) is observed, as the impurity profile may be complex.

Part 3: Key Experiments & Protocols

To ensure the integrity of your work, it is sometimes necessary to perform your own stability assessment. This is a core principle of developing trustworthy and robust experimental systems.[6][7]

Protocol 1: Forced Degradation Study (Stress Testing)

Forced degradation studies are designed to deliberately degrade a sample to identify potential degradation products and develop stability-indicating analytical methods.[3][8][9] This protocol provides a framework for assessing the stability of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Objective: To understand the degradation profile under various stress conditions.

Table 2: Forced Degradation Conditions

Condition Method Typical Duration Expected Degradation Pathway
Acid Hydrolysis 0.1 M HCl in 1:1 ACN/H₂O at 60°C 24-72 hours Potential for elimination/dehydration.
Base Hydrolysis 0.1 M NaOH in 1:1 ACN/H₂O at 60°C 24-72 hours Minimal degradation expected for core structure.
Oxidation 3% H₂O₂ in 1:1 ACN/H₂O at RT 2-24 hours Oxidation of benzylic alcohol to aldehyde.[8]
Thermal Solid sample at 80°C 7 days Assess intrinsic thermal stability.

| Photolytic | Solution (in ACN) exposed to ICH Q1B light source | 24 hours | Assess sensitivity to light. |

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in Acetonitrile (ACN).

  • Stress Conditions: For each condition in Table 2, mix 1 mL of the stock solution with 1 mL of the respective stress reagent (or use the solid for thermal stress).

  • Control Sample: Prepare a control by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubation: Store the samples under the specified conditions for the recommended duration.

  • Neutralization (for Acid/Base): After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Dilute all samples (including the control) to a suitable concentration (~0.1 mg/mL) with the mobile phase and analyze immediately by HPLC-UV/MS.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 10-20% degradation to ensure that the analytical method can adequately resolve impurities.[6]

Visualizing the Primary Degradation Pathway

The most probable degradation pathway under ambient or oxidative conditions is the conversion of the benzylic alcohol to the corresponding benzaldehyde.

Primary oxidative degradation pathway.
Protocol 2: Stability-Indicating HPLC Method

A robust analytical method is essential to separate the parent compound from any potential degradants.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 40% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5 µL

Rationale: This reverse-phase method effectively separates compounds based on polarity. The parent alcohol is more polar than the resulting aldehyde, allowing for clear resolution. The use of a gradient ensures that any other potential impurities with a wide range of polarities can also be detected.[10][11]

References

  • Journal of the Chemical Society, Perkin Transactions 2. The kinetics and mechanism of the oxidation of benzyl alcohol to benzaldehyde by bromine.
  • BioProcess International.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Asian Journal of Pharmaceutical Research. Forced Degradation Study: An Important Tool in Drug Development.
  • MedCrave online.
  • Biosciences Biotechnology Research Asia.
  • Ningbo Inno Pharmchem Co., Ltd. The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis.
  • University of Michigan. Chapter 17 Allylic and Benzylic Reactivity.
  • Journal of the Korean Chemical Society. Oxidation and Bromodehydroxymethylation of Benzylic Alcoh Using NaBrO3/NaHSO3 Reagent.
  • Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
  • University of Calgary.
  • Master Organic Chemistry.
  • Dana Bioscience. (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol 5g.
  • Organic Chemistry Frontiers (RSC Publishing). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions.
  • International Journal of Scientific Research in Science and Technology.
  • MolPort. [3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methanol | 1342107-04-3.
  • Environmental Health Perspectives.
  • Environmental Science: Nano (RSC Publishing).
  • Thermo Fisher Scientific.
  • BLDpharm. (3-Bromo-4-(trifluoromethoxy)phenyl)methanol.
  • MDPI.

Sources

Troubleshooting

handling moisture sensitivity of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol. It addresses the critical challenges posed by...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol. It addresses the critical challenges posed by the compound's moisture sensitivity and offers practical, field-proven solutions to ensure experimental success and maintain sample integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, with a focus on diagnosing and resolving problems related to moisture contamination.

Question: My reaction yield is significantly lower than expected, or the reaction failed to proceed to completion. Could moisture be the culprit?

Answer: Yes, moisture is a primary suspect in the case of reduced yields or reaction failure when using (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, especially in reactions sensitive to protic sources.

  • Causality: Many reactions involving alcohols, such as those with organometallics (e.g., Grignard reagents), hydrides (e.g., NaH), or certain coupling reactions, are highly sensitive to water.[1] Moisture will competitively react with these sensitive reagents, quenching them and preventing them from reacting with your starting material.[2]

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure that all other reagents and solvents are strictly anhydrous. Even seemingly dry solvents can contain enough moisture to affect a reaction.[3]

    • Review Your Glassware Preparation: Glass surfaces readily adsorb a film of moisture from the atmosphere.[2] All glassware should be oven-dried at a minimum of 125°C for at least 24 hours or flame-dried under an inert atmosphere immediately before use.[1][2]

    • Assess Your Inert Atmosphere Technique: Ensure a positive pressure of a dry, inert gas (nitrogen or argon) is maintained throughout the entire experimental setup.[4] Check for any potential leaks in your system.

    • Test for Water in Your Starting Material: If you suspect your (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol has been compromised, you can determine the water content using Karl Fischer titration.[5][6][7][8] This will give you a quantitative measure of moisture contamination.

Question: I am observing unexpected byproducts in my reaction mixture. How can I determine if this is due to degradation of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol?

Answer: The formation of unexpected byproducts can indeed be a sign of starting material degradation. While a specific degradation pathway for this molecule in the presence of only water is not extensively documented, we can infer a probable pathway based on the chemistry of benzylic alcohols, particularly those with electron-withdrawing substituents.

  • Plausible Degradation Pathway: In the presence of acid or base catalysts (which can be introduced by certain reagents or impurities), benzylic alcohols can undergo dehydration to form a corresponding alkene.[9] For (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, this would likely proceed via an E1 mechanism due to the stabilized benzylic carbocation. The electron-withdrawing nature of the bromo and trifluoroethoxy groups can influence the reactivity of the benzylic position.[10][11][12]

  • Analytical Verification:

    • NMR Spectroscopy: Acquire a ¹H and ¹³C NMR spectrum of your starting material and compare it to a reference spectrum.[13] The presence of new signals, particularly in the alkene region of the ¹H NMR spectrum, could indicate degradation.

    • FTIR Spectroscopy: An FTIR spectrum can reveal changes in functional groups. A diminished broad O-H stretch and the appearance of a C=C stretching frequency could suggest dehydration.[14][15][16][17]

    • LC-MS: This technique is highly sensitive for detecting impurities and degradation products. You can identify potential byproducts by their mass-to-charge ratio.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol to prevent moisture absorption?

For long-term storage, the compound should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).[8] Storing the primary container inside a larger, secondary container with a desiccant like Drierite or activated molecular sieves provides an additional layer of protection.[18] This secondary container can then be stored in a refrigerator or freezer, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[18]

Q2: How can I tell if my solid (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol has been exposed to moisture?

Visually, the compound may change in appearance from a free-flowing powder to a clumpy or sticky solid. However, visual inspection is not always a reliable indicator. The most definitive way to determine moisture content is through Karl Fischer titration.[5][6][7][8]

Q3: Can I dry (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol if I suspect it has absorbed moisture?

If the compound is a solid, it can be dried in a vacuum oven at a temperature below its melting point for several hours.[2] It is recommended to place the compound in an open glass container to maximize surface area for drying.

Q4: What are the key handling precautions when working with this compound in a moisture-sensitive reaction?

  • Always handle the compound under a dry, inert atmosphere, such as in a glovebox or using a Schlenk line.[3][4]

  • Use oven-dried or flame-dried glassware.[1][2]

  • Employ anhydrous solvents and reagents.

  • Use proper syringe and cannula techniques for transferring solutions of the compound.[4]

Experimental Protocol: Handling Under Anhydrous Conditions

This protocol outlines the steps for accurately weighing and dissolving (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol for a moisture-sensitive reaction.

Materials:

  • (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

  • Oven-dried round-bottom flask with a magnetic stir bar and a rubber septum

  • Source of dry, inert gas (Nitrogen or Argon) with a needle adapter

  • A bleed needle

  • Anhydrous solvent

  • Dry, gas-tight syringe and needle

Procedure:

  • Prepare the Reaction Vessel: Take an oven-dried round-bottom flask equipped with a magnetic stir bar and immediately fit it with a rubber septum while still warm. Secure the septum.

  • Establish Inert Atmosphere: Insert an inert gas inlet needle and a bleed needle into the septum. Flush the flask with the inert gas for several minutes to displace any air and residual moisture.

  • Weighing the Compound:

    • In a Glovebox (Ideal): Weigh the desired amount of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol directly into the prepared reaction flask inside the glovebox. Seal the flask before removing it from the glovebox.

    • Without a Glovebox (Quick Transfer): Briefly remove the septum, quickly add the pre-weighed solid to the flask against a positive flow of inert gas, and immediately reseal the flask with the septum.

  • Solvent Addition:

    • Ensure your anhydrous solvent is in a bottle with a Sure/Seal™ cap or a similar system that allows for withdrawal via syringe under an inert atmosphere.[1]

    • Using a dry syringe, draw up the required volume of anhydrous solvent.

    • Pierce the septum of the reaction flask with the syringe needle and slowly add the solvent to the solid while stirring.

  • Maintain Positive Pressure: Once the addition is complete, remove the syringe. If the reaction is to be heated or stirred for an extended period, replace the inert gas inlet needle with a balloon filled with the inert gas to maintain a slight positive pressure.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₉H₈BrF₃O₂
Molecular Weight 288.06 g/mol Calculated
Appearance Solid (typical)Inferred from similar compounds
Boiling Point Not readily availableBenzylic alcohols can be prone to decomposition at high temperatures.
Solubility Soluble in common organic solvents (e.g., THF, DCM, DMF)General property of similar organic molecules.
Hygroscopicity Suspected to be hygroscopicBased on the presence of a hydroxyl group and general behavior of fluorinated alcohols.[19][20]

Decision Workflow for Suspected Moisture Contamination

Moisture_Contamination_Workflow start Suspected Moisture Contamination of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol visual_inspection Visual Inspection: Clumped or sticky solid? start->visual_inspection kf_titration Perform Karl Fischer Titration visual_inspection->kf_titration Yes or Unsure proceed_with_caution Proceed with reaction, acknowledging potential for lower yield visual_inspection->proceed_with_caution No, appears dry water_content Is water content > acceptable limit for your reaction? kf_titration->water_content dry_compound Dry the compound in a vacuum oven water_content->dry_compound Yes use_as_is Proceed with the reaction, but use an excess of moisture-sensitive reagents if possible water_content->use_as_is No dry_compound->kf_titration Re-test after drying discard Discard the reagent and use a fresh, anhydrous batch dry_compound->discard If drying is ineffective or not feasible

Caption: Decision workflow for handling suspected moisture contamination.

Summary

The successful application of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol in research and development hinges on the meticulous exclusion of moisture. By implementing the robust handling protocols, troubleshooting strategies, and analytical checks outlined in this guide, researchers can mitigate the risks associated with its moisture sensitivity, leading to more reliable and reproducible experimental outcomes.

References

  • Mettler Toledo. (n.d.). Water content in organic solvents - Titration. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 11 : Eliminations of benzylic systems. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Methodologies for the Analysis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

In the landscape of pharmaceutical development and chemical synthesis, the robust and reliable analysis of novel chemical entities is paramount. (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a substituted aromatic a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the robust and reliable analysis of novel chemical entities is paramount. (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a substituted aromatic alcohol, presents a unique analytical challenge due to its combination of a brominated phenyl ring and a trifluoroethoxy group. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification and purity assessment of this compound, grounded in established chromatographic principles and supporting data.

The primary objective of any chromatographic method is to achieve adequate resolution of the target analyte from potential impurities and starting materials in a reasonable timeframe. For a moderately polar molecule like (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, reversed-phase HPLC is the technique of choice, separating compounds based on their hydrophobicity.[1] This guide will explore a primary analytical method and compare it against viable alternatives, elucidating the scientific rationale behind each methodological choice.

Primary Recommended HPLC Method: A Foundation for Robust Analysis

A universal reversed-phase HPLC method serves as an excellent starting point for the analysis of most small organic molecules, including our target compound.[2] The following method is designed to provide good peak shape, resolution, and a reasonable retention time.

Experimental Protocol: Primary Method

Instrumentation:

  • A standard HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA is a common mobile phase additive that acts as an ion-pairing agent and helps to protonate residual silanols on the silica-based stationary phase, leading to improved peak shapes for polar and basic compounds.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Acetonitrile is a widely used organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[4]

  • Gradient Program: A gradient elution is initially recommended to determine the optimal elution conditions and to ensure the elution of any potential late-eluting impurities.

    • Start at 50% B, increase to 90% B over 10 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 50% B over 1 minute and equilibrate for 3 minutes before the next injection.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: The UV spectrum of benzophenone derivatives typically shows a maximum absorbance (λmax) around 260 nm.[1] For (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a PDA detector should be used to determine the λmax, which is anticipated to be in the 250-280 nm range. For routine analysis, a single wavelength in this range can be selected.

  • Injection Volume: 5 µL.

  • Sample Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) is a suitable diluent to ensure good peak shape.

Justification of Method Parameters

The choice of a C18 stationary phase is based on its broad applicability and proven performance for separating small aromatic molecules. The trifluoroethoxy and bromo substituents increase the hydrophobicity of the parent phenylmethanol, making it well-suited for retention on a C18 column. The use of a water/acetonitrile gradient allows for the efficient elution of the compound while also providing the necessary resolution from potential impurities. The addition of TFA to the mobile phase is a critical parameter for achieving sharp, symmetrical peaks.

Comparative Analysis: Exploring Alternative HPLC Methodologies

While the primary method provides a robust starting point, alternative approaches can offer advantages in terms of selectivity, speed, or compatibility with different detection techniques. Here, we compare the primary method with two alternative strategies.

Alternative Method 1: Phenyl-Hexyl Stationary Phase for Enhanced π-π Interactions

For aromatic compounds, stationary phases containing phenyl groups can offer alternative selectivity compared to traditional C18 phases.[5] This is due to the potential for π-π interactions between the electron-rich phenyl rings of the stationary phase and the analyte.

Key Differences from Primary Method:
  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size). The hexyl spacer provides a degree of hydrophobic interaction, while the phenyl group offers unique selectivity for aromatic compounds.[5]

  • Mobile Phase B: Methanol with 0.1% TFA. Methanol is a more protic solvent than acetonitrile and can be more effective in highlighting the unique selectivity of phenyl phases.[4]

Expected Performance and Rationale:

The Phenyl-Hexyl column is expected to provide a different elution order for impurities, particularly those that are also aromatic. The π-π interactions can enhance the retention of the target analyte relative to non-aromatic impurities. Using methanol as the organic modifier can further modulate this selectivity. This approach is particularly useful when the primary C18 method fails to resolve the main peak from a critical aromatic impurity.

Alternative Method 2: Buffered Mobile Phase for pH Control and MS Compatibility

While TFA is an effective peak-shaping additive, it can cause ion suppression in mass spectrometry (MS) detection.[3] For applications requiring LC-MS analysis, a volatile buffer system is a better choice.

Key Differences from Primary Method:
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5. Formic acid and its ammonium salt create a volatile buffer system that is compatible with MS detection. The pH is controlled to ensure consistent ionization of the analyte and any acidic or basic impurities.[6]

  • Mobile Phase B: Acetonitrile.

Expected Performance and Rationale:

By controlling the mobile phase pH with a buffer, the retention time of ionizable compounds becomes more stable and predictable.[6] This method is essential when coupling the HPLC to a mass spectrometer for peak identification or for the analysis of samples containing acidic or basic impurities whose retention is highly dependent on pH. The retention time of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol itself, being a neutral alcohol, is not expected to change significantly with pH, but the resolution from ionizable impurities can be dramatically improved.

Data Presentation: A Comparative Overview

The following table summarizes the key parameters and expected outcomes of the three discussed HPLC methods. The retention time is an estimated value and will vary depending on the specific instrumentation and exact column chemistry.

ParameterPrimary MethodAlternative Method 1Alternative Method 2
Stationary Phase C18Phenyl-HexylC18
Organic Modifier AcetonitrileMethanolAcetonitrile
Mobile Phase Additive 0.1% TFA0.1% TFA10 mM Ammonium Formate, pH 3.5
Primary Interaction HydrophobicHydrophobic & π-πHydrophobic
MS Compatibility PoorPoorExcellent
Primary Advantage General Purpose, Good Peak ShapeAlternative Selectivity for AromaticspH Control, MS Compatibility
Estimated Retention Time ~7-9 minutesPotentially longer due to π-π interactionsSimilar to Primary Method

Visualizing the Workflow and Method Comparison

To better illustrate the decision-making process and the relationship between the different methods, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Dilution Dilute in Mobile Phase Sample->Dilution Standard Prepare Stock & Working Standard Solutions Standard->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Integration->Quantification

Caption: A generalized experimental workflow for the HPLC analysis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Method_Comparison cluster_methods HPLC Methodologies cluster_outcomes Key Performance Attributes Analyte (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Primary Primary Method (C18, ACN/H2O, TFA) Analyte->Primary General Purpose Alt1 Alternative 1 (Phenyl-Hexyl, MeOH/H2O, TFA) Analyte->Alt1 Aromatic Impurities Alt2 Alternative 2 (C18, ACN/H2O, Buffered) Analyte->Alt2 LC-MS Analysis Robustness Robustness & Reproducibility Primary->Robustness Selectivity Alternative Selectivity Alt1->Selectivity MS_Compat MS Compatibility Alt2->MS_Compat

Caption: Logical relationship and primary applications of the compared HPLC methods.

Conclusion

The selection of an appropriate HPLC method for the analysis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is dependent on the specific analytical goal. The primary method, utilizing a C18 column with a TFA-modified mobile phase, offers a robust and widely applicable starting point for routine analysis and purity determination. For challenging separations involving aromatic impurities, the alternative selectivity offered by a Phenyl-Hexyl column can be invaluable. When mass spectrometric detection is required for impurity identification or pharmacokinetic studies, a method employing a volatile buffer is the superior choice. By understanding the fundamental principles of reversed-phase chromatography and the specific properties of the analyte, researchers can confidently select and optimize an HPLC method that meets the stringent demands of modern drug development and chemical research.

References

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  • McCarthy, T. J., et al. (2000). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Nuclear Medicine and Biology, 27(7), 723-729. [Link]

  • Incognito. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC International. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

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Comparative

A Comparative Guide to the Bioactivity of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Derivatives: A Focused Exploration of Anticancer and Enzyme Inhibition Potential

Introduction In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with potent and selective biological activities remain a cornerstone of therapeutic advancement. The ben...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel small molecules with potent and selective biological activities remain a cornerstone of therapeutic advancement. The benzyl alcohol scaffold represents a privileged structural motif, serving as the foundation for a diverse array of bioactive compounds. This guide delves into the comparative bioactivity of derivatives of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a molecule featuring a unique combination of a brominated and trifluoroethoxylated phenyl ring. While direct experimental data on this specific parent compound is limited in publicly accessible literature, this guide will leverage structure-activity relationship (SAR) studies of analogous compounds to provide a comprehensive and insightful overview of its potential therapeutic applications, with a primary focus on anticancer and enzyme inhibition activities.

The rationale for investigating this particular chemical entity stems from the known influence of halogen and trifluoromethyl substituents on the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a bromine atom can enhance binding affinity through halogen bonding and increase lipophilicity, while the trifluoroethoxy group is known to improve metabolic stability and membrane permeability. This guide will synthesize findings from a range of studies on structurally related benzyl alcohol and bromophenyl derivatives to project the bioactivity of this novel class of compounds.

Anticipated Bioactivity Profile: An Evidence-Based Projection

Based on the analysis of structurally similar molecules, derivatives of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol are anticipated to exhibit significant potential in two key therapeutic areas: oncology and enzyme inhibition.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Numerous studies have underscored the anticancer properties of substituted benzyl alcohol derivatives.[1][2] The primary mechanisms often involve the modulation of critical signaling pathways that govern cell growth, proliferation, and apoptosis.

One of the most frequently implicated pathways is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. It is plausible that derivatives of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol could act as inhibitors of EGFR or downstream components of its signaling pathway.

Furthermore, the induction of apoptosis (programmed cell death) is a key mechanism through which many anticancer agents exert their effects. Research on related compounds, such as N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, has demonstrated potent pro-apoptotic activity in colon cancer cells.[3] The structural features of our target derivatives, particularly the halogenated phenyl ring, may contribute to similar apoptotic induction. Studies on other brominated compounds have also highlighted their role in overcoming drug resistance in cancer by targeting antiapoptotic Bcl-2 proteins.[4]

To provide a quantitative perspective, the following table summarizes the in vitro anticancer activity (IC50 values) of various benzyl alcohol and related derivatives against different human cancer cell lines. This data, gathered from multiple sources, offers a valuable benchmark for predicting the potential potency of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol derivatives.

Compound/AnalogCancer Cell LineActivity (IC₅₀ µM)Reference
o-VanillinBreast (MDA-MB-231)35.40 ± 4.2[2]
o-VanillinProstate (PC-3)47.10 ± 3.8[2]
5-Benzyl jugloneColorectal (HCT-15)12.27[5]
N-benzyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivative (o-CH3)Colon (HCT-116)72.0[3]
Trifluoromethyl thioxanthone derivative (Compound 1)Cervical (HeLa)0.0878[6]
7-Chloro-3-phenyl-5-(trifluoromethyl)[1][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Leukemia (CCRF-CEM)<0.01 (from NCI-60 screen)[7]

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.

Enzyme Inhibition: A Avenue for Therapeutic Intervention

Beyond their anticancer effects, benzyl alcohol derivatives and related brominated compounds have shown promise as inhibitors of various enzymes implicated in disease pathogenesis.

For instance, studies on bromophenol derivatives have revealed potent inhibitory activity against acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes.[8] Inhibition of AChE is a key strategy in the management of Alzheimer's disease, while CA inhibitors are used to treat conditions like glaucoma and epilepsy. The novel synthesized bromophenol compounds showed Ki values that ranged from 2.53 ± 0.25 to 25.67 ± 4.58 nM against hCA I and from 1.63 ± 0.11 to 15.05 ± 1.07 nM against hCA II.[8]

Furthermore, the trifluoromethyl moiety present in our target compounds is a common feature in many potent enzyme inhibitors. Research on trifluoromethyl thioxanthone analogues has demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[6] The synthesized compounds 1, 3, and 4 in that study displayed promising COX-2 inhibition with IC50 values ranging from 6.5 to 27.4 nM.[6]

Experimental Methodologies for Bioactivity Assessment

To rigorously evaluate the bioactivity of novel (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol derivatives, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizing Agent E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT assay for cytotoxicity screening.

Enzyme Inhibition Assays

The specific enzyme inhibition assay will depend on the target enzyme. For example, to assess COX-2 inhibition, a commercially available kit can be used that measures the peroxidase activity of COX.

General Protocol (Example: COX-2 Inhibition):

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate (e.g., arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a known inhibitor (positive control).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., colorimetric or fluorometric).

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights and Future Directions

The bioactivity of benzyl alcohol derivatives is highly dependent on the nature and position of substituents on the phenyl ring.[9][10] The presence of the bromo and trifluoroethoxy groups in the target scaffold provides a unique electronic and steric profile that is ripe for exploration.

Future SAR studies should focus on:

  • Modification of the benzylic alcohol: Esterification or etherification of the hydroxyl group could modulate lipophilicity and cellular uptake.

  • Derivatization at other positions of the phenyl ring: Introduction of additional substituents could further enhance potency and selectivity.

  • Synthesis of a focused library of derivatives: A systematic variation of substituents will allow for a comprehensive understanding of the SAR.

SAR_Logic cluster_0 Core Scaffold cluster_1 Potential Modifications cluster_2 Predicted Outcome A (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol B Modify Benzylic -OH A->B C Add Substituents to Phenyl Ring A->C D Vary Halogen at Position 3 A->D E Enhanced Bioactivity (e.g., Anticancer, Enzyme Inhibition) B->E C->E D->E

Caption: Logic diagram for future SAR studies.

Conclusion

While direct experimental data for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol derivatives is not yet widely available, a comprehensive analysis of structurally related compounds strongly suggests their potential as valuable leads in the development of novel anticancer agents and enzyme inhibitors. The unique combination of bromine and trifluoroethoxy substituents offers a promising avenue for fine-tuning the pharmacological properties of the benzyl alcohol scaffold. The experimental protocols and SAR strategies outlined in this guide provide a robust framework for future investigations into this intriguing class of molecules. Further synthesis and rigorous biological evaluation are warranted to unlock their full therapeutic potential.

References

  • Werner, E., et al. (2015). Preliminary antiproliferative evaluation of natural, synthetic benzaldehydes and benzyl alcohols. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(15), 2825-2833. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). N-Benzyl-6-Chloro-4-Hydroxy-2-Quinolone-3-Carboxamides: Synthesis, Computational Studies, and Biological Investigation as Anticancer Agents. Molecules, 27(21), 7268. Retrieved from [Link]

  • El-Ansary, S. L., et al. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81–91. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Obtaining and Analyzing X-ray Crystallography Data for Novel Pharmaceutical Intermediates: A Case Study on (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

For drug development professionals and researchers in the pharmaceutical sciences, the precise understanding of a molecule's three-dimensional structure is not just an academic exercise; it is a cornerstone of rational d...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers in the pharmaceutical sciences, the precise understanding of a molecule's three-dimensional structure is not just an academic exercise; it is a cornerstone of rational drug design. X-ray crystallography remains the gold standard for elucidating atomic-level structural information, providing invaluable insights into molecular conformation, intermolecular interactions, and solid-state packing.[1] This guide will walk you through the critical process of obtaining and interpreting single-crystal X-ray diffraction data, using the novel compound (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol as a practical, albeit currently hypothetical, case study.

While a public crystal structure for this specific molecule is not yet available in open-access databases like the Crystallography Open Database (COD)[2][3][4][5][6], this guide will provide a comprehensive roadmap for its determination. We will delve into the nuances of experimental design, from the art of crystal growth to the intricacies of data refinement. Furthermore, to provide a tangible point of comparison, we will analyze the crystallographic data of a structurally related compound, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one[7], highlighting the key structural insights one can glean from such an analysis.

The Strategic Importance of Structural Elucidation

The molecule (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol presents several features of interest to medicinal chemists. The brominated phenyl ring offers a site for potential halogen bonding and can be a key pharmacophore. The trifluoroethoxy group can significantly influence metabolic stability and lipophilicity. Understanding the preferred conformation of this flexible side chain and the intermolecular interactions mediated by the hydroxyl and bromo substituents is crucial for predicting its binding affinity to a target protein.

Part 1: The Crystallization Challenge - From Powder to Perfect Crystal

The journey to a crystal structure begins with the most critical and often most challenging step: growing a single crystal of sufficient size and quality. The purity of the starting material is paramount; impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.

Synthesis and Purification

While the exact synthesis of (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is not detailed in the public domain, analogous syntheses of brominated aromatic compounds often involve electrophilic aromatic substitution reactions.[8] Following synthesis, rigorous purification, typically by column chromatography and recrystallization, is essential to achieve a purity of >99%.

Crystallization Techniques: An Art Guided by Science

For a molecule like our target, with moderate polarity and flexibility, several crystallization techniques should be explored in parallel:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with a less volatile co-solvent like hexane) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can promote the formation of well-ordered crystals.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated compound solution is equilibrated in a sealed chamber with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, ideally leading to crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The choice of solvents is critical and often requires screening a wide range of conditions. For our target molecule, a starting point would be moderately polar solvents that can engage in hydrogen bonding with the hydroxyl group.

Part 2: The X-ray Diffraction Experiment - Illuminating the Atomic Lattice

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the next step is to collect the X-ray diffraction data.

Experimental Workflow for X-ray Diffraction

X-ray Diffraction Workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Structure Determination crystal_growth Single Crystal Growth crystal_selection Select & Mount Crystal on Goniometer crystal_growth->crystal_selection cryo_cooling Cryo-cool to 100 K crystal_selection->cryo_cooling xray_source Expose to X-ray Beam (e.g., Cu Kα) cryo_cooling->xray_source diffraction Collect Diffraction Pattern on Detector xray_source->diffraction integration Integrate Intensities diffraction->integration phase_problem Solve Phase Problem (e.g., Patterson Method) integration->phase_problem refinement Refine Atomic Model phase_problem->refinement validation Validate Structure refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction.

A modern X-ray diffractometer, often equipped with a high-intensity microfocus X-ray source (e.g., Cu Kα, λ = 1.54 Å) and a sensitive detector like a hybrid pixel array detector, is used for data collection.[9] The crystal is mounted on a goniometer and cooled to approximately 100 K in a stream of nitrogen gas. This cryo-cooling minimizes radiation damage to the crystal during the lengthy exposure to X-rays.[9]

The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected from different orientations. The positions and intensities of the diffraction spots contain the information about the arrangement of atoms in the crystal lattice.

Part 3: From Diffraction Data to 3D Structure - Solving the Puzzle

The collected diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal lattice (the space group). The intensities of the diffraction spots are then used to calculate the amplitudes of the structure factors. However, the phase information is lost during the experiment, leading to the "phase problem" of crystallography.

For a small molecule containing a heavy atom like bromine, the phase problem can often be solved using methods like the Patterson method, which utilizes the strong scattering from the heavy atom to determine its position, or by direct methods. Once an initial model is obtained, it is refined against the experimental data to improve the fit and locate the lighter atoms. The final refined structure is then validated to ensure its chemical and crystallographic reasonability.

Comparative Analysis: Insights from a Structurally Related Molecule

In the absence of a determined structure for our target, we can draw valuable comparisons from the known crystal structure of (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one[7]. This molecule shares the 3-bromo-4-substituted phenyl core.

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol Analysis

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides an in-depth comparison and technical overview of qualifying reference standards for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present detailed analytical protocols, and offer insights into data interpretation to ensure the trustworthiness and accuracy of your analytical results.

The Central Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the identification, purity assessment, and quantification of an analyte. For (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol, an appropriate reference standard is indispensable for controlling the quality of starting materials, monitoring reaction progress, and ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory specifications. The choice of a reference standard directly impacts the validity of all subsequent analytical measurements.

Comparative Analysis of Reference Standards

The selection of a reference standard is a critical decision that depends on the application's required level of accuracy and regulatory scrutiny. Not all standards are created equal. The table below compares different grades of reference standards that may be available for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

FeaturePrimary Pharmacopoeial Standard (e.g., USP, EP)Certified Reference Material (CRM)Research Grade
Purity Highest purity, typically >99.9%High purity with a certified value and uncertainty, e.g., 99.8% ± 0.1%Purity varies, typically >98%
Certification Officially recognized by a pharmacopeiaCertified by an accredited body (e.g., ISO 17034)No official certification
Documentation Comprehensive monograph and certificateDetailed Certificate of Analysis with traceabilityBasic Certificate of Analysis
Traceability Traceable to international standardsMetrologically traceableLimited or no traceability
Intended Use Definitive identification and quantificationQuantitative analysis, method validationExploratory research, initial screening
Cost HighestHighModerate

The following diagram illustrates a logical workflow for selecting the appropriate reference standard based on your analytical needs.

start Define Analytical Requirement qualitative Qualitative Analysis (e.g., Peak ID) start->qualitative quantitative Quantitative Analysis (e.g., Assay, Impurity Profiling) start->quantitative exploratory Exploratory / R&D qualitative->exploratory regulated Regulated / GMP Environment quantitative->regulated research_grade Select Research Grade Standard exploratory->research_grade Non-critical crm Select Certified Reference Material (CRM) exploratory->crm Method Development regulated->crm Routine Testing primary_std Select Primary Pharmacopoeial Standard regulated->primary_std Definitive Analysis / Calibration

Caption: Workflow for selecting a reference standard.

Analytical Methodologies for Characterization and Comparison

To validate the identity and purity of a (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol reference standard, a combination of orthogonal analytical techniques is essential. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. For brominated aromatic compounds, reversed-phase HPLC with UV detection is highly effective.[1][2][3]

Experimental Protocol:

  • System Preparation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode-array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA helps to sharpen peaks by ion-pairing with any basic sites on the silica.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. Acetonitrile is a common organic modifier with good UV transparency.

  • Gradient Elution:

    • 0-20 min: 30% B to 90% B

    • 20-25 min: Hold at 90% B

    • 25-26 min: 90% B to 30% B

    • 26-30 min: Hold at 30% B (re-equilibration) A gradient is used to ensure elution of both the main compound and any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Temperature control ensures reproducible retention times.

  • Injection Volume: 5 µL.

  • Detection: DAD at 230 nm. This wavelength is chosen based on the UV absorbance maximum of the phenyl ring.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

start Prepare Mobile Phase & Sample equilibration Equilibrate C18 Column with Mobile Phase start->equilibration injection Inject 5 µL of Sample equilibration->injection gradient Run Gradient Elution (30-90% ACN) injection->gradient detection Detect at 230 nm using DAD gradient->detection analysis Analyze Chromatogram for Purity detection->analysis

Caption: HPLC experimental workflow.

Hypothetical Comparative Data:

Reference StandardMain Peak Purity (%)Impurity 1 (RT 5.2 min)Impurity 2 (RT 8.9 min)
CRM 99.850.08%0.05%
Research Grade 98.500.75%0.45%
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is ideal for analyzing volatile and semi-volatile compounds. The trifluoroethoxy group in the target molecule enhances its volatility, making it suitable for GC analysis.[4][5][6] This technique provides definitive identification through mass fragmentation patterns and can detect volatile impurities not easily seen by HPLC.

Experimental Protocol:

  • System Preparation: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. This is a versatile, low-bleed column suitable for a wide range of analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C in splitless mode. A high inlet temperature ensures complete volatilization.

  • Oven Temperature Program:

    • Initial: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C This program allows for the separation of compounds with varying boiling points.

  • MS Transfer Line: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve the reference standard in ethyl acetate to a concentration of 100 µg/mL.

start Prepare Sample in Ethyl Acetate injection Inject 1 µL into GC Inlet (250°C) start->injection separation Separate on HP-5ms Column via Temperature Program injection->separation ionization Ionize Eluted Compounds (EI, 70 eV) separation->ionization detection Detect Ions with MS (40-450 m/z) ionization->detection analysis Analyze Mass Spectrum for Identification detection->analysis

Caption: GC-MS experimental workflow.

Expected Mass Fragmentation: The mass spectrum should show a molecular ion peak (M+) and characteristic fragments corresponding to the loss of functional groups. Key expected fragments for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol (MW ≈ 286.0 g/mol for 79Br) would include:

  • M+ isotopic pattern: A pair of peaks at m/z 286/288, characteristic of a single bromine atom.

  • [M-CH2OH]+: Loss of the hydroxymethyl group.

  • [M-OCH2CF3]+: Loss of the trifluoroethoxy group.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy provides unambiguous structural confirmation. 1H, 13C, and 19F NMR should be performed.

Experimental Protocol:

  • System: Bruker 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • 1H NMR: Acquire at least 16 scans. The spectrum should show distinct signals for the aromatic protons, the benzylic CH2, the ethoxy CH2, and the hydroxyl proton.[7][8]

  • 13C NMR: Acquire with proton decoupling. The spectrum should show the expected number of carbon signals (9 unique carbons).

  • 19F NMR: This will show a signal for the CF3 group, which is a powerful confirmation of the trifluoroethoxy moiety.[9]

  • Sample Preparation: Dissolve approximately 10 mg of the standard in 0.7 mL of deuterated solvent.

Expected 1H NMR Signals (in CDCl3):

  • Aromatic Protons (3H): Complex multiplet pattern between δ 6.8-7.5 ppm.

  • Benzylic CH2 (2H): A singlet or doublet (if coupled to OH) around δ 4.6 ppm.

  • Ethoxy CH2 (2H): A quartet around δ 4.3 ppm due to coupling with the CF3 group.

  • Hydroxyl OH (1H): A broad singlet, chemical shift is concentration-dependent.

Potential Impurities and Their Identification

Understanding potential impurities is crucial for developing robust analytical methods. Based on a likely synthesis route (e.g., Williamson ether synthesis from 3-bromo-4-hydroxybenzyl alcohol and a trifluoroethylating agent), potential impurities could include:

  • Starting Material: Unreacted 3-bromo-4-hydroxybenzyl alcohol.

  • Over-alkylation Products: Reaction at the benzylic alcohol.

  • Isomeric Impurities: Impurities arising from isomers in the starting materials.

  • Residual Solvents: Solvents used in the synthesis and purification.[10]

These impurities can often be detected and quantified using the HPLC and GC-MS methods described above. For instance, the more polar starting material would likely have a shorter retention time in the reversed-phase HPLC method.

Conclusion

The selection and proper qualification of a reference standard for (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol are non-negotiable for ensuring data integrity in research and pharmaceutical development. A high-quality, well-characterized standard, such as a Certified Reference Material, provides the necessary foundation for accurate quantification and impurity profiling. By employing a suite of orthogonal analytical techniques like HPLC, GC-MS, and NMR, scientists can confidently verify the identity, purity, and strength of their analytical standard, leading to trustworthy and reproducible results. This guide provides the foundational protocols and scientific rationale to establish a self-validating system for the analysis of this important compound.

References

  • Gupta, V., & Jain, D. K. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]

  • Henderson, W. M., et al. (2023). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. Toxics, 11(2), 146. [Link]

  • Molport. (n.d.). [3-bromo-4-(2,2,2-trifluoroethoxy)phenyl]methanol. Retrieved February 12, 2024, from [Link]

  • Dana Bioscience. (n.d.). (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol 5g. Retrieved February 12, 2024, from [Link]

  • Narayan, J., & Robinson, P. J. (1993). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Journal of AOAC International, 76(3), 669-676. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion. Retrieved February 12, 2024, from [Link]

  • Asante-Duah, D., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(11), 912. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Determining Pyrethrins and Pyrethroids in Biological Materials. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Retrieved February 12, 2024, from [Link]

  • McSheehy, S., et al. (2001). The oa-TOF mass spectra of the major bromine-containing peaks shown in... ResearchGate. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved February 12, 2024, from [Link]

  • LCGC. (2023). GC–MS Targeted Analysis of PFAS Helps Expand Knowledge of Toxicokinetic Data. [Link]

  • Royal Society of Chemistry. (2006). BF3·OEt2 and TMSOTf: A Synergistic Combination of Lewis Acids Supplementary Information. [Link]

  • Kusch, P., et al. (2007). GC/FID chromatogram of trifluoroacetylated (TFA) derivative of Armeen® HTD. ResearchGate. [Link]

  • Grossi, V., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols in Environmental Samples. Molecules, 28(4), 1599. [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved February 12, 2024, from [Link]

  • University of Calcutta. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • Dennehy, O. C., & Collins, S. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved February 12, 2024, from [Link]

  • Forte, J. E., et al. (2016). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Analytical Chemistry, 88(3), 1913-1920. [Link]

  • National University of Singapore. (n.d.). Supporting Information. [Link]

  • PubChemLite. (n.d.). [3-bromo-4-(difluoromethoxy)phenyl]methanol. Retrieved February 12, 2024, from [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol

Hazard Assessment and Triage (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a halogenated aromatic alcohol. Based on analogous compounds, the primary hazards are anticipated to be: Skin and Eye Irritation: Halogena...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Triage

(3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol is a halogenated aromatic alcohol. Based on analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Halogenated organic compounds can cause significant irritation upon contact.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1][2][5]

  • Toxicity: While acute toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.[4]

Due to the trifluoroethoxy group, thermal decomposition may release hazardous substances such as hydrogen fluoride (HF).[2]

Immediate Action Thresholds:

ObservationImmediate Action
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5][6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The following table outlines the minimum required PPE for handling (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Body PartPPE SpecificationRationale
Hands Double gloves. Inner Glove: Nitrile.Outer Glove: Neoprene or Butyl rubber.Nitrile provides good general chemical resistance, while the outer neoprene or rubber glove offers enhanced protection against halogenated solvents.[8] Change gloves immediately if contamination is suspected.
Eyes & Face Chemical Splash Goggles & Face Shield. Goggles must form a complete seal around the eyes. A face shield provides an additional layer of protection against splashes.[9]
Body Flame-Resistant Lab Coat. Must be fully buttoned with sleeves extended to the wrists to prevent skin exposure.[9]
Respiratory Air-Purifying Respirator with Organic Vapor (OV) Cartridges. Required when working outside of a certified chemical fume hood or if there is a risk of aerosol generation.[8] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.

Operational Handling: A Step-by-Step Guide

All manipulations involving (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol must be conducted within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_hood Verify Fume Hood Certification prep_ppe Don all required PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill prep_reagents Assemble Reagents and Equipment prep_spill->prep_reagents handle_ground Ground Equipment for Transfers prep_reagents->handle_ground handle_weigh Weigh Compound in Hood handle_ground->handle_weigh handle_dissolve Dissolve/React in Closed System handle_weigh->handle_dissolve handle_transfer Transfer Solutions with Care handle_dissolve->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Don all PPE as specified in the table above.

    • Have a chemical spill kit rated for organic solvents readily accessible.

    • Assemble all necessary glassware and reagents within the fume hood.

  • Handling:

    • When transferring the solid, use grounding straps to prevent static discharge.

    • Weigh the compound directly within the fume hood.

    • If dissolving or reacting, use a closed or contained system to the extent feasible.

    • Avoid generating aerosols.[9]

  • Cleanup:

    • Decontaminate all glassware with an appropriate solvent.

    • Dispose of all waste as outlined in the disposal plan below.

    • Carefully remove and dispose of outer gloves, followed by inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Segregation is Key

Proper segregation of waste is critical for safety and environmental compliance.

Waste Segregation Protocol:

cluster_waste Waste Generation cluster_containers Waste Containers solid_waste Solid Waste (e.g., contaminated paper towels, gloves) halogenated_container Halogenated Organic Waste (Green Labeled Carboy) solid_waste->halogenated_container Place in liquid_waste Liquid Waste (e.g., reaction mixtures, washings) liquid_waste->halogenated_container Pour into sharps_waste Contaminated Sharps (e.g., needles, broken glass) sharps_container Sharps Container sharps_waste->sharps_container Place in

Caption: Waste disposal and segregation for halogenated compounds.

Disposal Guidelines:

  • (3-Bromo-4-(2,2,2-trifluoroethoxy)phenyl)methanol and any solutions containing it are classified as halogenated organic waste .[10][11][12]

  • This waste must be collected in a designated, properly labeled container for halogenated organic waste.[10][11] These containers are often color-coded green.[10]

  • Do NOT mix halogenated waste with non-halogenated organic waste.[12] The disposal of mixed waste is significantly more complex and costly.

  • Contaminated lab supplies (e.g., gloves, weighing paper) should also be disposed of in the halogenated waste container.

  • Ensure all waste containers are kept closed when not in use and are stored in a well-ventilated area, away from incompatible materials.[11]

  • Follow all local and institutional guidelines for hazardous waste disposal.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Proman. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Capot Chemical. (2026, February 8). MSDS of [3-bromo-4-(hydroxymethyl)phenyl]methanol.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • Unknown. (n.d.). Fluorine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • State of Michigan. (n.d.). SAFETY DATA SHEET - Methanol. Retrieved from [Link]

  • ACS Publications. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]

  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Benchchem. (n.d.). Personal protective equipment for handling 3-Furanmethanol.
  • 3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety. Retrieved from [Link]

  • Dräger. (n.d.). Dräger Gas Detectors & PPE for Trifluorobromomethane. Retrieved from [Link]

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